2,6-Dimethoxy-1,4-Benzoquinone
Description
2,6-Dimethoxyquinone is a methoxy-substituted benzoquinone and bioactive compound found in fermented wheat germ extracts, with potential antineoplastic and immune-enhancing activity. 2,6-Dimethoxyquinone (2,6-DMBQ) inhibits anaerobic glycolysis thereby preventing cellular metabolism and inducing apoptosis. As cancer cells use the anaerobic glycolysis pathway to metabolize glucose and cancer cells proliferate at an increased rate as compared to normal, healthy cells, this agent is specifically cytotoxic towards cancer cells. In addition, 2,6-DMBQ exerts immune-enhancing effects by increasing natural killer (NK) cell and T-cell activity against cancer cells.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBNOBQOQZRLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862128 | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26547-64-8, 530-55-2 | |
| Record name | 2,6-Dimethoxy-p-benzosemiquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxyquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxysemiquinone radicals | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxyquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethoxyquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxy-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHOXYQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z701W789S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2,6-dimethoxy-1,4-benzoquinone natural occurrence
An In-depth Technical Guide on the Natural Occurrence of 2,6-dimethoxy-1,4-benzoquinone
Introduction
This compound (DMBQ) is a naturally occurring phytochemical belonging to the benzoquinone class of organic compounds.[1] It is recognized for a wide range of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antimalarial effects.[2][3] Found in various plants, woods, and fermented products, DMBQ is a subject of increasing interest in pharmacology and drug development.[4][5] This molecule has been identified as a haustorial inducing factor, a substance that triggers the development of parasitic feeding structures in some plants.[2][3] This guide provides a comprehensive overview of the natural sources of DMBQ, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and its role in biological signaling pathways.
Natural Occurrence of DMBQ
DMBQ has been isolated from a diverse array of natural sources, spanning higher plants, woods, and fermented substrates. It is a known allergen in over 50 different types of plants and wood species, where exposure to wood dust can cause skin and mucosal irritation in woodworkers.[5] Its presence is widespread, from the leaves and roots of medicinal plants to fermented food products like wheat germ.[4][6][7]
Table 1: Natural Sources of this compound
| Kingdom | Family | Species | Common Name | Part of Organism | Reference(s) |
|---|---|---|---|---|---|
| Plantae | Apocynaceae | Rauvolfia vomitoria | African Serpentwood | Root, Bark | [6][7][8] |
| Plantae | Salicaceae | Flacourtia jangomas | Indian Plum | Leaves | [9][10] |
| Plantae | Moraceae | Ficus foveolata | N/A | Stems | [11][12] |
| Plantae | Melastomataceae | Tibouchina pulchra | N/A | N/A | [7][8] |
| Plantae | Iridaceae | Iris milesii | N/A | N/A | [4] |
| Plantae | Ebenaceae | Diospyros eriantha | N/A | N/A | [4] |
| Plantae | Fabaceae | Caesalpinia sappan | Sappanwood | Heartwood | [13][14][15][16] |
| Plantae | Vitaceae | Vitis coignetiae | Crimson Glory Vine | Juice | [2][3] |
| Plantae | Fabaceae | Acacia melanoxylon | Australian Blackwood | N/A | [5] |
| Plantae | Fagaceae | Fagus spp. | Beech | Wood | [5] |
| Plantae | Ulmaceae | Ulmus spp. | Elm | Wood | [5] |
| Plantae | Oleaceae | Populus spp. | Poplar | Wood | [5] |
| Plantae | Ranunculaceae | Adonis amurensis | Amur Adonis | N/A | [17] |
| Plantae | Poaceae | Triticum aestivum | Common Wheat | Germ, Fermented Germ |[1][4][7][12] |
Quantitative Analysis
The concentration of DMBQ varies significantly depending on the source and the extraction method employed. Chloroform has been identified as a highly suitable solvent for extracting DMBQ.[11][12] Fermentation of substrates like wheat germ can substantially increase the yield of the active, unglycosylated form of DMBQ.[6][18]
Table 2: Quantitative Yield of DMBQ from Natural Sources
| Source | Part | Extraction/Process | Yield | Reference(s) |
|---|---|---|---|---|
| Ficus foveolata | Stems | Chloroform Extraction | Up to 1.97% w/w (of dried extract) | [11] |
| Fermented Wheat Germ | Germ | Yeast Fermentation | 2.58 mg/g (of dry material) |[18] |
Experimental Protocols
The isolation and quantification of DMBQ from natural sources involve a multi-step process combining extraction, chromatography, and spectroscopy. The following protocols are synthesized from methodologies reported in the literature for Flacourtia jangomas and Ficus foveolata.[9][10][11]
General Isolation and Purification Protocol
This protocol describes a general workflow for isolating DMBQ from plant material.
-
Sample Preparation : The plant material (e.g., leaves, stems) is air-dried in the shade and then pulverized into a coarse powder.
-
Extraction : The powdered material is subjected to cold maceration using a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH).[9][19] The process is repeated multiple times (e.g., three cycles) to ensure exhaustive extraction. The resulting extracts are pooled and filtered.
-
Concentration : The solvent is removed from the pooled filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.[19]
-
Fractionation : The crude extract is fractionated using column chromatography with silica gel (60–120 mesh). Elution is performed with a gradient of solvents, typically starting with nonpolar solvents like petroleum ether and gradually increasing polarity with ethyl acetate.[9]
-
Purification : Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are combined. The compound is further purified by recrystallization to obtain a pure crystalline solid.[9]
-
Structural Elucidation : The structure of the isolated compound is confirmed using extensive spectral analysis, including:
Quantitative HPLC Analysis Protocol
This protocol is optimized for the quantification of DMBQ in plant extracts.[11][12]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : TSK-gel ODS-80Ts column (5 μm, 4.6 × 250 mm).[11][12]
-
Mobile Phase : A mixture of methanol and 5% acetic acid in water (24:76, v/v).[11][12]
-
Method Validation : The method should be validated for linearity, precision (intraday and interday), accuracy, specificity, and sensitivity. Recoveries for DMBQ have been reported in the range of 99.5 - 103.6%.[11][12]
Figure 1: General workflow for the isolation and identification of 2,6-DMBQ.
Signaling Pathways and Biological Activity
DMBQ is not merely present in these natural sources; it actively participates in and modulates key biological pathways. Its activities range from inducing defensive mechanisms in plants to influencing metabolic and growth pathways in animals.
Role in Plant Biology
In Arabidopsis, DMBQ is involved in a redox signaling pathway mediated by the protein CONSTITUTIVE ABNORMAL STRESS AND GROWTH 1 (CARD1). It induces the oxidation of GLUTAREDOXIN C1 (GRXC1), a substrate protein of CARD1, which in turn mediates primary root growth.[6]
Effects on Skeletal Muscle Growth
In animal models, DMBQ has been shown to increase skeletal muscle mass and performance.[20] It stimulates the AKT/mTOR signaling pathway, a central regulator of cell growth and protein synthesis. DMBQ enhances the phosphorylation of both AKT and the mammalian target of rapamycin (mTOR).[20] This activation leads to the downstream phosphorylation of S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and muscle hypertrophy.[20] Concurrently, DMBQ enhances mitochondrial function by increasing the expression of PGC1α, mitochondrial DNA content, and oxidative phosphorylation (OXPHOS) proteins.[20]
References
- 1. Showing Compound this compound (FDB000858) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:530-55-2 | Chemsrc [chemsrc.com]
- 4. This compound | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 530-55-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dimethoxyquinone | CymitQuimica [cymitquimica.com]
- 8. 2,6-Dimethoxybenzoquinone - Wikipedia [en.wikipedia.org]
- 9. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative HPLC Analysis and Extraction of this compound from Ficus foveolata Stems -Natural Product Sciences | Korea Science [koreascience.kr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 2,6-dimethoxy-1,4-benzoquinone (CAS 530-55-2)
Introduction
This compound (2,6-DMBQ) is a naturally occurring phytochemical with the CAS number 530-55-2.[1] Found in various plants, woods, and fermented products like wheat germ, it has garnered significant scientific interest for its diverse biological activities.[2][3][4] This compound is a known haustorial-inducing factor and demonstrates a wide range of effects, including anti-cancer, anti-inflammatory, antimicrobial, and muscle-enhancing properties.[1][5] This technical guide provides a comprehensive overview of 2,6-DMBQ, summarizing its chemical properties, synthesis, biological actions, mechanisms, and relevant experimental protocols.
Chemical and Physical Properties
2,6-DMBQ is a yellow crystalline solid.[6] It is stable under normal conditions, combustible, and incompatible with strong oxidizing agents.[1][6] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₄ | [1][7] |
| Molecular Weight | 168.15 g/mol | [7][8] |
| CAS Number | 530-55-2 | [1] |
| Melting Point | 253-257 °C (decomposes) | [1][7] |
| Boiling Point | 311.1 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in DMSO.[6][7] Sparingly soluble in water.[6] | |
| LogP | 0.28 | [1] |
| Appearance | Yellow Crystalline Powder | [6][9] |
Synthesis and Purification
Synthetic Route
An economical and scalable four-step synthesis of 2,6-DMBQ has been developed, starting from aniline with an overall yield of 68%.[3] The process is operationally simple and suitable for large-scale production.[3]
Experimental Protocol: Four-Step Synthesis from Aniline [3]
-
Conversion to 1,3,5-tribromoaniline: Aniline is treated with a brominating agent to yield 1,3,5-tribromoaniline.
-
Deamination: The tribromoaniline intermediate undergoes deamination to produce 1,3,5-tribromobenzene.
-
Methoxylation: The tribromobenzene is then subjected to methoxylation to introduce the methoxy groups.
-
Oxidation: The final step involves the oxidation of the methoxylated intermediate to yield the target compound, this compound.
Purification
Purification of 2,6-DMBQ can be achieved through standard laboratory techniques such as recrystallization. For analytical and quantitative purposes, High-Performance Liquid Chromatography (HPLC) is a validated method.[10]
Analytical Characterization
Quantitative analysis of 2,6-DMBQ in extracts can be reliably performed using a validated HPLC method.[10] Structural elucidation is typically accomplished using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS).[3]
Experimental Protocol: Quantitative HPLC Analysis [10]
-
Column: TSK-gel ODS-80Ts (5 μm, 4.6 × 250 mm).
-
Mobile Phase: A mixture of methanol and 5% acetic acid in water (24:76, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 289 nm.
-
Validation Parameters:
-
Linearity: R² ≥ 0.9999 over a concentration range of 9.75 - 156.00 μg/mL.
-
LOD (Limit of Detection): 0.97 μg/mL.
-
LOQ (Limit of Quantitation): 3.90 μg/mL.
-
Recoveries: 99.5 - 103.6%.
-
Precision: RSD less than 2% (repeatability) and 5% (reproducibility).
-
Biological Activities and Mechanisms of Action
2,6-DMBQ exhibits a broad spectrum of biological activities, making it a compound of high interest for drug development.
Anti-Cancer Activity
2,6-DMBQ demonstrates significant anti-cancer potential through multiple mechanisms.[1][5] It has been shown to suppress cell proliferation and migration in non-small cell lung cancer (NSCLC) cells by inhibiting the mTOR/AKT and p38 MAPK signaling pathways.[11] A primary mechanism of its anti-neoplastic activity is the inhibition of anaerobic glycolysis, a metabolic pathway that cancer cells heavily rely on for proliferation.[4] This targeted metabolic disruption leads to the induction of apoptosis in cancer cells.[4][12] In gastric cancer, it causes G1 phase cell cycle arrest and a reduction in cell proliferation.[12]
Skeletal Muscle Enhancement
Recent studies have revealed that 2,6-DMBQ can increase skeletal muscle mass and improve performance.[2] It promotes myoblast differentiation and hypertrophy.[2][12] The underlying mechanism involves the activation of the AKT/mTOR signaling pathway, which upregulates key proteins for muscle growth.[2] DMBQ increases the phosphorylation of AKT, mTOR, and their downstream targets S6K and 4E-BP1.[2] Furthermore, it enhances mitochondrial function by stimulating the expression of PGC1α, leading to increased mitochondrial DNA content and oxidative enzyme activity.[2]
Experimental Protocol: Myogenic Differentiation and Hypertrophy Assay [2]
-
Cell Line: C2C12 myoblasts.
-
Method: Confluent C2C12 cells are incubated in a differentiation medium.
-
Treatment: The medium is supplemented with various concentrations of 2,6-DMBQ for 4 days.
-
Analysis: Myogenic differentiation and hypertrophy are assessed by measuring the fusion index, myotube size, and the protein expression of myosin heavy chain (MHC) via Western blotting. Phosphorylation status of proteins in the AKT/mTOR pathway is also determined.
Antimicrobial Activity
2,6-DMBQ possesses notable antibacterial properties.[1] It has shown efficacy against several food-borne bacteria.[3]
Table of Antimicrobial Activity [3]
| Bacterial Strain | Activity (Inhibition Zone) |
| Staphylococcus intermedius | 22.0 mm |
| Staphylococcus epidermidis | 19.5 mm |
| Shigella sonnei | 16.0 mm |
| Listeria monocytogenes | 15.0 mm |
| (Activity evaluated at 0.5 mg/disc) |
Other Biological Activities
-
Anti-inflammatory: 2,6-DMBQ has demonstrated anti-inflammatory effects.[1][5]
-
Anti-adipogenic: The compound has been reported to have anti-adipogenic properties.[1][5]
-
Antioxidant: It exhibits significant free radical scavenging activity, measured at 71.8 ± 4.4% in a DPPH assay.[12]
-
Antimalarial: Antimalarial effects have also been reported.[1][5]
-
Genotoxicity: Some studies indicate that 2,6-DMBQ can be genotoxic and mutagenic, particularly when formed from the reaction of the drug dimethophrine with nitrite under acidic conditions, mimicking the gastric environment.[13][14][15] It is considered a direct-acting genotoxic chemical.[15]
Signaling Pathways and Visualizations
The biological effects of 2,6-DMBQ are mediated through its modulation of key cellular signaling pathways.
Caption: DMBQ-mediated activation of the AKT/mTOR pathway in skeletal muscle.
Caption: Inhibition of pro-survival pathways in NSCLC cells by 2,6-DMBQ.
Quantitative Biological Data
The anti-proliferative activity of 2,6-DMBQ has been quantified in human multiple myeloma (MM) cell lines.
| Cell Line | Assay Type | Value | Description | Reference |
| MM1.S | IC₅₀ | 1.1 μM | Antiproliferative activity | [5] |
Safety and Toxicology
While possessing therapeutic potential, 2,6-DMBQ requires careful handling due to potential hazards.
-
GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Handling Precautions: Avoid breathing dust.[16] Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area. In case of inhalation, move the person to fresh air.[16] For eye contact, rinse cautiously with water for several minutes.[16]
-
Toxicological Profile: 2,6-DMBQ is considered a direct-acting genotoxic chemical that can cause DNA damage.[15] However, primary rat hepatocytes have shown resistance to its cytotoxic effects, suggesting it may be metabolized into less reactive species in the liver.[15] It is also a known allergen found in over 50 different plants and wood species, capable of causing contact allergy.[6][9]
Conclusion
This compound is a multifaceted natural compound with a compelling profile of biological activities. Its ability to modulate critical signaling pathways like AKT/mTOR makes it a strong candidate for further investigation in oncology and metabolic diseases, particularly for developing therapies against cancer and muscle atrophy. However, its potential for genotoxicity and allergenicity necessitates thorough safety and toxicological evaluation in any drug development program. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising molecule.
References
- 1. This compound | CAS#:530-55-2 | Chemsrc [chemsrc.com]
- 2. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound 97 530-55-2 [sigmaaldrich.com]
- 8. 2,6-Dimethoxybenzoquinone (CAS 530-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound CAS#: 530-55-2 [m.chemicalbook.com]
- 10. Quantitative HPLC Analysis and Extraction of this compound from Ficus foveolata Stems -Natural Product Sciences | Korea Science [koreascience.kr]
- 11. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, 530-55-2 [thegoodscentscompany.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
Synthesis of 2,6-Dimethoxy-1,4-benzoquinone from Aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a four-step synthesis of 2,6-dimethoxy-1,4-benzoquinone, a valuable compound with applications in medicinal chemistry and materials science, starting from the readily available precursor, aniline. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound from aniline is achieved through a four-step reaction sequence. The overall pathway involves the initial bromination of aniline to produce 2,4,6-tribromoaniline, followed by a deamination reaction to yield 1,3,5-tribromobenzene. Subsequent methoxylation of the tribrominated intermediate affords 1,3,5-trimethoxybenzene. The final step involves the selective oxidation of 1,3,5-trimethoxybenzene to the target molecule, this compound. An economic four-step synthesis of this compound was achieved in 68% overall yield starting from aniline.[1] The reaction sequence involved conversion to 1,3,5-tribromoaniline, deamination, methoxylation, and oxidation.[1] The procedure is operationally simple and amenable to scale-up production.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, including molecular weights, reaction yields, and melting points of the intermediates and the final product.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 2,4,6-Tribromoaniline | C₆H₄Br₃N | 329.82 | 95 | 120-122 |
| 2 | 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 85 | 117-121 |
| 3 | 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 92 | 51-53 |
| 4 | This compound | C₈H₈O₄ | 168.15 | 89 | 252-254 |
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2,4,6-Tribromoaniline
Principle: Aniline undergoes electrophilic aromatic substitution with bromine in glacial acetic acid to yield 2,4,6-tribromoaniline. The highly activating amino group directs the bromination to the ortho and para positions.
Procedure:
-
Dissolve 5.0 mL of distilled aniline in 20 mL of glacial acetic acid in a conical flask.
-
In a separate dropping funnel, prepare a solution of 8.4 mL of bromine in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the aniline solution with constant shaking. The reaction is exothermic, so the flask should be cooled in an ice bath to maintain the temperature.
-
Continue the addition until a yellow color persists, indicating a slight excess of bromine.
-
Pour the reaction mixture into a large volume of cold water.
-
Filter the precipitated 2,4,6-tribromoaniline, wash thoroughly with water to remove any remaining acid, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from rectified spirit to obtain colorless needles.
-
Dry the purified crystals and record the yield and melting point. A yield of approximately 10 g (55.6%) can be expected.
Step 2: Synthesis of 1,3,5-Tribromobenzene
Principle: The amino group of 2,4,6-tribromoaniline is removed via a deamination reaction. This is achieved by diazotization with sodium nitrite in the presence of sulfuric acid, followed by reduction of the diazonium salt with ethanol.
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 50 g of finely powdered 2,4,6-tribromoaniline in a mixture of 300 mL of absolute ethanol and 75 mL of benzene, heating on a water bath to facilitate dissolution.
-
Carefully add 20 mL of concentrated sulfuric acid to the hot solution.
-
Add 20 g of finely powdered sodium nitrite in small portions through the dropping funnel. The reaction can be vigorous, so the addition rate should be controlled to prevent excessive foaming.
-
After the addition is complete, heat the mixture on a water bath until the effervescence of nitrogen gas ceases.
-
Allow the reaction mixture to cool to room temperature and then place it in an ice bath to complete the precipitation of the product.
-
Filter the crude 1,3,5-tribromobenzene and wash it with hot water until the washings are neutral to litmus paper.
-
Recrystallize the product from absolute ethanol to obtain colorless prisms.
-
Dry the crystals and determine the yield and melting point.
Step 3: Synthesis of 1,3,5-Trimethoxybenzene
Principle: 1,3,5-Tribromobenzene undergoes a nucleophilic aromatic substitution reaction with sodium methoxide in the presence of a copper(I) iodide catalyst to replace the bromine atoms with methoxy groups.
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving 10 g of sodium metal in 80 mL of absolute methanol in a flask equipped with a reflux condenser and a nitrogen inlet.
-
To this solution, add 80 mL of dimethylformamide, followed by 2 g of copper(I) iodide and 20 g of 1,3,5-tribromobenzene.
-
Heat the mixture to 80-90 °C and maintain it at reflux with stirring for 2-3 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the methanol and dimethylformamide from the filtrate under reduced pressure.
-
The residue is then subjected to steam distillation. The distillate is cooled to induce crystallization.
-
Filter the crystals of 1,3,5-trimethoxybenzene, wash with cold water, and dry. A yield of over 80% can be achieved.
Step 4: Synthesis of this compound
Principle: 1,3,5-Trimethoxybenzene is selectively oxidized to this compound. This transformation can be achieved using nitric acid in acetic acid.
Procedure:
-
In a round-bottomed flask, dissolve 1,3,5-trimethoxybenzene in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add a solution of nitric acid in glacial acetic acid dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete oxidation.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
-
Filter the yellow solid, wash it thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude this compound from ethanol to obtain bright yellow needles.
-
Dry the purified product and characterize it by determining its yield and melting point.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
Characterization Data
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.
-
2,4,6-Tribromoaniline:
-
1,3,5-Tribromobenzene:
-
1,3,5-Trimethoxybenzene:
-
This compound:
-
¹H NMR (CDCl₃): δ 5.86 (s, 2H, =CH), 3.83 (s, 6H, OCH₃).
-
Mass Spec (m/z): 169 [M+H]⁺.[1]
-
This guide provides a robust and scalable synthetic route to this compound from aniline. The procedures outlined, when performed with appropriate safety precautions, should allow for the efficient synthesis and purification of this important chemical entity for further research and development.
References
Spectroscopic Profile of 2,6-dimethoxy-1,4-benzoquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethoxy-1,4-benzoquinone, a compound of interest in various research fields, including drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.85 | Singlet | 2H, vinylic protons (H-3, H-5) |
| 3.82 | Singlet | 6H, methoxy protons (-OCH₃) |
Solvent: Chloroform-d (CDCl₃)
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 187.3 | Carbonyl carbons (C-1, C-4) |
| 157.9 | Methoxy-substituted ring carbons (C-2, C-6) |
| 107.2 | Vinylic carbons (C-3, C-5) |
| 56.4 | Methoxy carbons (-OCH₃) |
Solvent: Chloroform-d (CDCl₃)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1695 | Strong | C=O stretching (quinone) |
| ~1645 | Strong | C=C stretching (ring) |
| ~1220 | Strong | C-O-C stretching (asymmetric) |
| ~1010 | Medium | C-O-C stretching (symmetric) |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 168 | 100 | [M]⁺ (Molecular Ion) |
| 138 | ~50 | [M - CH₂O]⁺ |
| 110 | ~30 | [M - 2xCO]⁺ or [M - C₂H₂O₂]⁺ |
| 82 | ~40 | [C₅H₆O]⁺ |
| 69 | ~95 | [C₄H₅O]⁺ |
| 53 | ~60 | [C₄H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: Spectra are typically recorded on a 300 or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained over a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of this compound.
An In-Depth Technical Guide to the Redox Potential of 2,6-dimethoxy-1,4-benzoquinone
This technical guide provides a comprehensive overview of the redox properties of 2,6-dimethoxy-1,4-benzoquinone (DMBQ), a naturally occurring phytochemical with significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualization of its biological signaling pathways.
Introduction
This compound is a redox-active compound that participates in various biological processes. Its ability to accept and donate electrons is central to its physiological effects, which include anticancer, anti-inflammatory, and muscle-enhancing properties.[1] Understanding the redox potential of DMBQ is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide summarizes the key electrochemical characteristics of DMBQ, with a focus on its redox potential under varying pH conditions.
Redox Potential of DMBQ
The redox behavior of DMBQ is characterized by a quasi-reversible two-electron transfer process that is highly dependent on the pH of the surrounding medium. This dependency arises from the involvement of protons in the reduction and oxidation of the quinone moiety.
pH Dependence of Redox Potential
The mid-peak potential (Em) of DMBQ, determined by cyclic voltammetry, shifts in response to changes in pH, indicating a proton-coupled electron transfer (PCET) mechanism. The relationship between Em and pH can be summarized as follows[2]:
-
pH 1.3 to 8: The mid-peak potential shifts by approximately -60 mV per pH unit. This corresponds to a redox reaction involving the transfer of two electrons and two protons (2e-/2H+).
-
pH 8 to 11: The slope of the Em vs. pH plot changes to approximately -32 mV per pH unit, which is indicative of a 2e-/1H+ transfer process.
-
pH > 11: The mid-peak potential becomes independent of pH, suggesting a redox reaction involving only the transfer of two electrons (2e-).
This pH-dependent behavior is critical for understanding the activity of DMBQ in different biological compartments with varying pH levels.
Quantitative Redox Potential Data
The following table summarizes the approximate mid-peak potential of this compound at various pH values, as determined from cyclic voltammetry experiments[2].
| pH | Mid-Peak Potential (Em) vs. Ag/AgCl (mV) |
| 1.3 | ~ +250 |
| 2.0 | ~ +210 |
| 4.0 | ~ +90 |
| 6.0 | ~ -30 |
| 7.0 | ~ -90 |
| 8.0 | ~ -150 |
| 10.0 | ~ -210 |
| 12.0 | ~ -250 |
One-Electron Reduction Potentials
While the overall redox process of DMBQ is a two-electron transfer, it can be dissected into two sequential one-electron reduction steps. The second one-electron reduction potential for the formation of the hydroquinone (QH2) from the semiquinone radical (Q•-) has been determined.
| Parameter | Value | Conditions |
| Second one-electron reduction potential (E°(Q•-/QH2)) | +190 mV | pH 7.4, 37 °C |
Information regarding the first one-electron reduction potential (E°(Q/Q•-)) is less explicitly available in the reviewed literature, which often focuses on the overall two-electron process.
Experimental Protocols: Cyclic Voltammetry of DMBQ
The following protocol outlines the methodology for determining the redox potential of DMBQ using cyclic voltammetry.
Materials and Reagents
-
This compound (DMBQ)
-
Supporting Electrolyte: 0.1 M Potassium Chloride (KCl)
-
Buffer Solutions (0.1 M):
-
High-purity water
-
Argon or Nitrogen gas for deoxygenation
Instrumentation
-
Potentiostat with a three-electrode setup:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Experimental Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with high-purity water and sonicate for 2-3 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a stock solution of DMBQ (e.g., 50 mM) in an appropriate solvent (e.g., ethanol or DMSO).
-
Prepare a series of 0.1 M buffer solutions covering the desired pH range.
-
For each measurement, prepare the electrochemical cell solution by adding the DMBQ stock solution to the chosen buffer to achieve the final desired concentration (e.g., 50 µM).[3]
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 15 minutes prior to the measurement and maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat software:
-
Scan Rate: 30 mV/s[2]
-
Potential Window: Set an appropriate potential range to observe the redox peaks of DMBQ (e.g., from +0.4 V to -0.6 V vs. Ag/AgCl).
-
-
Run the cyclic voltammetry scan and record the voltammogram.
-
Repeat the measurement for each pH value.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the mid-peak potential (Em) as (Epa + Epc) / 2.
-
Plot the mid-peak potential as a function of pH to determine the slope and infer the number of protons involved in the redox reaction.
-
Biological Signaling Pathway: DMBQ and the AKT/mTOR Pathway
Recent studies have demonstrated that DMBQ can promote skeletal muscle mass and performance by modulating the AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Below is a diagram representing the proposed mechanism of DMBQ's action on the AKT/mTOR pathway, generated using the DOT language.
Caption: DMBQ activates the AKT/mTORC1 signaling cascade to promote protein synthesis.
Conclusion
The redox potential of this compound is a fundamental property that dictates its biological activity. Its strong dependence on pH highlights the importance of considering the cellular microenvironment when studying its effects. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising natural compound. Further investigation into its one-electron reduction potentials and its interactions with various biological redox partners will continue to advance our understanding of DMBQ's therapeutic potential.
References
A Technical Whitepaper on the Genotoxicity of 2,6-dimethoxy-1,4-benzoquinone
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of the genotoxic profile of 2,6-dimethoxy-1,4-benzoquinone (DMBQ), a compound notable for its formation from the interaction of the sympathomimetic drug dimethophrine with nitrite under acidic conditions, similar to those found in the human stomach.[1][2][3] This document synthesizes available data on its DNA-damaging and mutagenic properties, details the experimental protocols used for its evaluation, and visualizes the mechanistic pathways and experimental workflows.
Executive Summary
This compound (DMBQ) has been identified as a direct-acting genotoxic agent.[1][2] In vitro studies have demonstrated its capacity to induce dose-dependent cytotoxicity, DNA fragmentation, and gene mutations in mammalian cells.[1][2] Corresponding in vivo experiments have confirmed its ability to cause DNA damage in various tissues following oral administration.[1][2] Notably, DMBQ's genotoxic effects appear to be mitigated by metabolic processes, particularly in the liver, which convert it into less reactive or non-reactive species.[1][2] The promutagenic nature of the DNA lesions it causes underscores its potential risk, warranting careful consideration in drug development and safety assessment.[1][2]
Quantitative Genotoxicity Data
The genotoxic and cytotoxic effects of DMBQ have been quantified in several studies. The following tables summarize the key findings from in vitro and in vivo experiments.
Table 1: In Vitro Cytotoxicity and DNA Damage of DMBQ in V79 Chinese Hamster Cells
| Endpoint | Concentration Range (µM) | Observed Effect | Reference |
| Cell Viability (Plating Efficiency) | 10 - 80 | Dose-related reduction in cell plating efficiency. | [1][2] |
| Cell Viability (Trypan Blue Exclusion) | 40 - 320 (approx.) | Reduction in viable cells, occurring at 4-fold higher concentrations than plating efficiency reduction. | [1][2] |
| DNA Fragmentation (Alkaline Elution) | 10 - 80 | Dose-dependent increase in DNA fragmentation. | [1][2] |
| Mutagenicity (6-Thioguanine Resistance) | Not specified | Induction of 6-thioguanine-resistance, demonstrating promutagenic character of DNA lesions. | [1][2] |
Table 2: In Vivo DNA Damage of DMBQ in Rats
| Route of Administration | Dose Range (mg/kg) | Target Tissues | Observed Effect | Reference |
| Oral (p.o.), single dose | 33 - 300 | Kidney, Gastric Mucosa, Brain | Dose-dependent amount of DNA fragmentation. | [1][2] |
| Oral (p.o.), single dose | Not specified | Liver | DNA fragmentation was practically undetectable. | [1][2] |
Table 3: Comparative Cytotoxicity and DNA Damage in Rat Hepatocytes
| Endpoint | Observation | Implication | Reference |
| Cytotoxicity & DNA Damage | Greater resistance to DMBQ-induced effects compared to V79 cells. | Hepatocytes possess efficient metabolic detoxification pathways. | [1][2] |
| DNA Repair Synthesis | No clear evidence of DNA repair synthesis was exhibited. | Suggests rapid metabolism to non-genotoxic species, reducing the trigger for repair. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of genotoxicity studies. The following sections describe the protocols for the key assays used to evaluate DMBQ.
-
Plating Efficiency Assay:
-
V79 cells are treated with varying concentrations of DMBQ (e.g., 10 to 80 µM) for a defined period.
-
At the end of the treatment, cells are harvested, counted, and re-plated at a low density (e.g., 200 cells/dish) in fresh culture medium.
-
The dishes are incubated for 6 to 7 days to allow for colony formation.
-
Colonies are then fixed, stained, and counted.
-
Plating efficiency is calculated as the number of colonies formed divided by the number of cells seeded, and the results are expressed as a percentage relative to a vehicle-treated control.[2]
-
-
Trypan Blue Exclusion Assay:
-
Cells are exposed to DMBQ at concentrations typically higher than those used in the plating efficiency assay.
-
Following exposure, both adherent and floating cells are collected and centrifuged.
-
The cell pellet is resuspended in a balanced salt solution.
-
A small aliquot of the cell suspension is mixed with an equal volume of trypan blue solution (e.g., 0.4%).
-
Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.
-
Cell viability is expressed as the percentage of viable cells relative to the total number of cells.[2]
-
This technique measures single-strand breaks in DNA.
-
Cell Labeling: V79 cells are pre-labeled by culturing them for approximately 24 hours in a medium containing a radioactive DNA precursor, such as [methyl-³H]thymidine.[2]
-
Treatment: The labeled cells are exposed to DMBQ at concentrations ranging from 10 to 80 µM.
-
Lysis: After treatment, cells are harvested and carefully layered onto a filter. The cells are lysed directly on the filter using a lysis solution containing detergents (e.g., sodium dodecyl sulfate) and proteinase K to remove cellular proteins and leave behind naked DNA.
-
Elution: The DNA is then eluted from the filter with an alkaline buffer (pH ~12) at a constant flow rate. The high pH denatures the DNA, separating the strands.
-
Quantification: The rate of elution of DNA from the filter is proportional to the number of single-strand breaks. Smaller DNA fragments, resulting from more breaks, elute faster. Fractions of the eluate are collected over time, and the radioactivity in each fraction is measured by liquid scintillation counting.
-
Data Analysis: The elution rate of DNA from treated cells is compared to that from control cells to quantify the extent of DNA fragmentation.[2]
This assay detects forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in V79 cells.
-
Cell Treatment: V79 cells are treated with a test compound (DMBQ).
-
Expression Period: Following treatment, the cells are cultured in a non-selective medium for a period (e.g., 6-7 days) to allow for the expression of any induced mutations. During this time, the existing HPRT enzyme is depleted in mutant cells.
-
Selection: After the expression period, cells are plated in a medium containing the selective agent, 6-thioguanine (6-TG).
-
Principle of Selection: Wild-type cells with a functional HPRT enzyme will incorporate the toxic purine analog 6-TG into their DNA, leading to cell death. Mutant cells lacking a functional HPRT enzyme cannot incorporate 6-TG and will survive to form colonies.
-
Quantification: Concurrently, cells from the same population are plated in a non-selective medium to determine the plating efficiency (cloning efficiency).
-
Mutation Frequency Calculation: The number of 6-TG resistant colonies is counted and the mutation frequency is calculated by correcting for the cloning efficiency of the cells in the non-selective medium.[1][2]
-
Animal Dosing: Rats are administered single oral (p.o.) doses of DMBQ, typically by gavage, at levels ranging from 33 to 300 mg/kg.[1][2]
-
Tissue Collection: At a specified time point after dosing (e.g., a few hours), animals are euthanized, and target organs (e.g., kidney, gastric mucosa, brain, liver) are rapidly excised and placed in a cold buffer.[2]
-
Cell Isolation: Single-cell suspensions are prepared from the tissues.
-
DNA Fragmentation Analysis: The extent of DNA fragmentation in the isolated cells is quantified using the alkaline elution technique, as described in section 3.2.[1][2]
-
Repair Assessment: To assess DNA repair, tissues can be collected at later time points (e.g., 24 hours) post-dosing to determine if the level of DNA fragmentation has decreased.[1][2]
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed genotoxic mechanism of DMBQ.
References
- 1. Cytotoxic, DNA-damaging and mutagenic properties of this compound, formed by dimethophrine-nitrite interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Benzoquinone: A Technical Guide to the Discovery and Analysis of 2,6-Dimethoxy-1,4-benzoquinone in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring benzoquinone that has garnered significant interest within the scientific community due to its diverse biological activities. Found across a range of plant species, this compound has demonstrated potential as an anti-inflammatory, anti-carcinogenic, and anti-mutagenic agent. More fundamentally, in the plant kingdom, DMBQ plays a crucial role in signaling pathways, including defense mechanisms and parasitic plant interactions. This technical guide provides an in-depth overview of the discovery of DMBQ in plants, presenting key quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its known signaling pathways.
Natural Occurrence and Quantitative Analysis
This compound has been identified in a variety of plant species, often as a constituent of extracts from different plant parts. The concentration and yield of DMBQ can vary significantly depending on the plant species, the specific tissue, and the extraction methodology employed. A summary of quantitative data from published studies is presented below.
| Plant Species | Plant Part | Extraction/Analysis Method | Concentration/Yield of this compound | Reference |
| Rauvolfia vomitoria | Root | Not specified | ~0.002% of the root | [1] |
| Tibouchina pulchra | Stem | Aqueous methanol extraction | 1.1% of the aqueous methanol fraction | [1] |
| Ficus foveolata | Stem | Chloroform extraction followed by HPLC | 1.97% w/w in the dried chloroform extract | |
| Flacourtia jangomas | Leaves | Dichloromethane/Methanol extraction | 12 mg isolated from 2.5 g of DCM fraction (approx. 0.48%) | [2] |
| Fermented Wheat Germ | Germ | Fermentation with Lactobacillus plantarum and Lactobacillus rossiae | Up to 2.58 mg/g (dry material) | |
| Vitis coignetiae | Juice | Not specified | Isolated and identified as a key anti-inflammatory component | [3] |
Experimental Protocols
The isolation, purification, and quantification of this compound from plant sources are critical for its further study and application. Below are detailed methodologies for key experiments.
General Extraction and Isolation Protocol
This protocol provides a general framework for the extraction and isolation of DMBQ from plant material, based on common laboratory practices.
a) Plant Material Preparation: The selected plant material (e.g., leaves, stems, roots) should be thoroughly washed, air-dried or freeze-dried, and ground into a fine powder to increase the surface area for extraction.
b) Extraction:
-
Maceration: 250 g of the dried, powdered plant material is macerated with a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 72 hours, with occasional shaking.[2] This process is repeated three times with fresh solvent.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a suitable solvent such as chloroform or a DCM/MeOH mixture.
c) Fractionation:
-
The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
The resulting crude extract is then subjected to liquid-liquid partitioning. The extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The chloroform or DCM fraction, which typically contains DMBQ, is collected and dried over anhydrous sodium sulfate.[2]
d) Purification:
-
The dried chloroform/DCM fraction is subjected to column chromatography on silica gel (60-120 mesh).[2]
-
The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 15-50% ethyl acetate in petroleum ether) and visualized under UV light.[2]
-
Fractions containing the compound of interest (identified by its Rf value compared to a standard) are pooled, concentrated, and may be further purified by recrystallization to yield pure this compound.[2]
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol details a validated HPLC method for the quantitative analysis of DMBQ in plant extracts.
a) Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: TSK-gel ODS-80Ts column (5 µm, 4.6 × 250 mm) or equivalent C18 column.
-
Mobile Phase: A mixture of methanol and 5% aqueous acetic acid (24:76, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 289 nm.
-
Injection Volume: 20 µL.
b) Standard and Sample Preparation:
-
Standard Solutions: A stock solution of pure this compound is prepared in the mobile phase. A series of dilutions are made to create a calibration curve (e.g., 9.75 - 156.00 µg/mL).
-
Sample Solutions: A known weight of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the concentration range of the calibration curve.
c) Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and record the peak areas.
-
The concentration of DMBQ in the samples is determined by interpolating their peak areas on the calibration curve.
Signaling Pathways Involving this compound
This compound is a key signaling molecule in several plant processes, most notably in the interaction between parasitic plants and their hosts, and in the general defense response of non-parasitic plants.
Haustorial Induction in Parasitic Plants
In parasitic plants of the Orobanchaceae family, DMBQ, released from the host plant's roots, acts as a haustorium-inducing factor (HIF), triggering the development of the invasive organ called the haustorium.
Quinone-CARD1 Signaling in Arabidopsis thaliana
In the model plant Arabidopsis thaliana, DMBQ is perceived by the leucine-rich repeat receptor-like kinase CARD1 (CANNOT RESPOND TO DMBQ 1), initiating a signaling cascade that influences root development and plant immunity.
Conclusion
The discovery of this compound in various plant species has opened avenues for research in drug development and plant biology. Its role as a signaling molecule underscores the complex chemical communication that governs plant interactions and defense. The methodologies outlined in this guide provide a foundation for researchers to further explore the distribution, function, and potential applications of this versatile benzoquinone. As our understanding of its biosynthetic and signaling pathways deepens, so too will the opportunities to harness its properties for agricultural and pharmaceutical advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,6-Dimethoxy-1,4-benzoquinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring phytochemical found in various plants, such as Rauvolfia vomitoria and Tibouchina pulchra, as well as in fermented wheat germ extracts.[1][2] This versatile compound has garnered significant attention in the scientific community due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial effects.[3] In the realm of organic synthesis, DMBQ serves as a valuable building block and reagent for the construction of complex molecular architectures and the development of novel bioactive compounds. Its unique electronic and steric properties make it a versatile substrate for a variety of chemical transformations. This document provides an overview of the applications of DMBQ in organic synthesis, complete with experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₄ | [1][2][4] |
| Molecular Weight | 168.15 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 252-257 °C (decomposes) | [5][6] |
| Boiling Point | 311.1 ± 42.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in DMSO | [6] |
| logP | -0.06 | [1] |
| CAS Number | 530-55-2 | [2][4] |
Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized in cycloaddition reactions, as a precursor for bioactive molecules, and in the synthesis of substituted quinones.
Diels-Alder Reactions
Quinones are excellent dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[7] this compound can participate in [4+2] cycloaddition reactions to generate complex polycyclic structures, which are common scaffolds in natural products.
Synthesis of Bioactive Molecules and Natural Products
DMBQ is a key starting material for the synthesis of various biologically active compounds. Its core structure can be elaborated to produce complex natural products and their analogues. For instance, it can be a precursor in the synthesis of compounds with potential applications in cancer therapy.[1]
Redox Chemistry and Use as an Oxidant
Quinones are well-known for their redox properties. This compound can act as an oxidant in certain synthetic transformations, such as the dehydrogenation of substrates.[8] It can also undergo redox cycling, which is relevant to its biological activities.[9]
Synthesis of Substituted Benzoquinones
The reactivity of the DMBQ ring allows for the synthesis of various substituted benzoquinones. For example, it can undergo hydroxylation in alkaline media to form poly-hydroxyl-derivatives, which are potent radical scavengers.[10][11][12] The methoxy groups can also be substituted, providing a route to novel quinone structures.
Quantitative Data from Synthetic Applications
The following table summarizes the yields of some reactions involving this compound.
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Synthesis of DMBQ | Aniline (multi-step) | This compound | 68 (overall) | [13] |
| Prenylation | DMBQ, PbBr₂/Al/C₅H₉Br | 2,6-Dimethoxy-3-(3-methyl-2-butenyl)-1,4-benzoquinone | - | [14] |
| Oxidation | 2,6-Dimethoxyphenol, Fremy's salt | This compound | - | [15] |
| Nitrosation Reaction | Dimethophrine, NaNO₂ (pH 3.0-4.0) | This compound | 50-60 | [16] |
| Oximation | DMBQ, Hydroxylamine hydrochloride | This compound monooxime | ~90 | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Aniline (Four Steps)
This protocol describes an economical, four-step synthesis of DMBQ starting from aniline, with an overall yield of 68%.[13]
Step 1: Conversion to 1,3,5-tribromoaniline
-
Detailed procedure for this step is as described in the cited literature.[13]
Step 2: Deamination to 1,3,5-tribromobenzene
-
The 1,3,5-tribromoaniline is deaminated to yield 1,3,5-tribromobenzene.[13]
Step 3: Methoxylation
-
The tribrominated intermediate undergoes methoxylation.[13]
Step 4: Oxidation
-
The final oxidation step yields the desired this compound.[13]
Protocol 2: Preparation of Hydroxylated Derivatives of this compound
This protocol describes the hydroxylation of DMBQ in an alkaline solution.[12]
Materials:
-
This compound
-
NaOH solution (0.01 to 0.1 mol/L)
-
HCl solution (5 mol/L)
Procedure:
-
Dissolve an appropriate amount of solid this compound into the alkaline NaOH solution.
-
Allow the reaction to proceed for a defined period.
-
Quench the reaction by titrating the mixture to a neutral pH with the HCl solution.
-
The resulting solution contains poly-hydroxyl-derivatives of DMBQ.
Protocol 3: Oximation of this compound
This protocol details the oximation of DMBQ to form the corresponding monooxime.[17]
Materials:
-
This compound (6 mmol)
-
Hydroxylamine hydrochloride (24 mmol)
-
Calcium carbonate (24 mmol)
-
Ethanol (30 mL)
Procedure:
-
Combine this compound, hydroxylamine hydrochloride, and calcium carbonate in ethanol.
-
Heat the reaction mixture to 70 °C.
-
Monitor the reaction progress over time. A high conversion to the monooxime product is expected.
-
The yield and conversion can be determined by ¹H NMR analysis.
Biological Significance and Drug Development
The diverse biological activities of DMBQ and its derivatives make them attractive candidates for drug development. DMBQ has been shown to inhibit anaerobic glycolysis, a metabolic pathway often exploited by cancer cells, leading to apoptosis.[1] It also exhibits immune-enhancing effects by increasing the activity of natural killer (NK) cells and T-cells against cancer cells.[1] Furthermore, its antimicrobial properties have been demonstrated against various food-borne bacteria.[13] The ability to synthesize hydroxylated derivatives with enhanced radical scavenging properties opens up possibilities for developing novel antioxidants.[10][11]
Conclusion
This compound is a valuable and versatile compound in organic synthesis. Its rich chemistry allows for the construction of complex molecules and the development of novel compounds with significant biological activities. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to explore the full potential of this remarkable molecule. Further research into the synthetic applications and biological mechanisms of DMBQ and its derivatives is warranted and holds promise for the discovery of new therapeutic agents.
References
- 1. This compound | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethoxybenzoquinone - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:530-55-2 | Chemsrc [chemsrc.com]
- 6. This compound 97 530-55-2 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,4-Benzoquinone, BQ [organic-chemistry.org]
- 9. This compound, 530-55-2 [thegoodscentscompany.com]
- 10. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
2,6-Dimethoxy-1,4-benzoquinone: A Versatile Reagent in Chemical Synthesis and Biological Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), a naturally occurring compound, is proving to be a highly versatile reagent with significant applications in organic synthesis and various fields of biological research. From inducing critical developmental processes in parasitic plants to exhibiting promising anticancer and anti-inflammatory properties, DMBQ is a molecule of growing interest to researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of DMBQ in several key areas.
Organic Synthesis: A Building Block for Novel Compounds
DMBQ serves as a valuable precursor in the synthesis of more complex molecules, particularly aryl-substituted benzoquinones. These derivatives are of interest for their potential biological activities.
Application Note: The synthesis of 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives can be achieved through a palladium-catalyzed cross-coupling reaction with arylboronic acids. This method offers a straightforward approach to generating a library of novel compounds for further investigation.
Experimental Protocol: Synthesis of 2-Aryl-3,5-dimethoxy-1,4-benzoquinone
-
Materials: this compound (1 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), sodium carbonate (2 mmol), and a 3:1 mixture of dimethoxyethane (DME) and water (10 mL).
-
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.
-
Add the DME/water solvent mixture to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-aryl-3,5-dimethoxy-1,4-benzoquinone.
-
Plant Biology: Induction of Haustoria in Parasitic Plants
DMBQ is a well-established haustorial-inducing factor, playing a crucial role in the study of parasitic plants. Haustoria are specialized organs that parasitic plants use to penetrate their hosts and extract nutrients. The ability to reliably induce haustorium formation in a laboratory setting is essential for research into the molecular mechanisms of plant parasitism.
Application Note: DMBQ can be used to trigger haustorium development in a variety of parasitic plant species, enabling researchers to study gene expression, signaling pathways, and potential control strategies for agriculturally significant pests.
Experimental Protocol: Haustorial Induction Assay
-
Materials: Seeds of a parasitic plant (e.g., Phtheirospermum japonicum), Gamborg's B5 medium, this compound (DMBQ), dimethyl sulfoxide (DMSO), sterile petri dishes, and filter paper.
-
Procedure:
-
Sterilize and germinate parasitic plant seeds on Gamborg's B5 medium.
-
Prepare a 10 mM stock solution of DMBQ in DMSO.
-
Dilute the DMBQ stock solution in sterile water to the desired final concentration (typically 1-10 µM).
-
Place sterile filter paper discs in a petri dish and moisten them with the DMBQ solution.
-
Transfer the roots of the parasitic plant seedlings onto the DMBQ-impregnated filter paper.
-
Incubate the petri dishes in the dark at 25°C.
-
Observe the roots for haustorial development at regular intervals (e.g., 24, 48, and 72 hours) using a stereomicroscope.
-
Quantify haustorium formation by counting the number of haustoria per unit length of the root.
-
Anticancer Research: A Potential Therapeutic Agent
DMBQ has demonstrated cytotoxic effects against various cancer cell lines, making it a subject of interest in the development of new anticancer therapies. Its mechanism of action is thought to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Application Note: The anticancer potential of DMBQ can be evaluated in vitro using cytotoxicity assays such as the MTT assay. This allows for the determination of the half-maximal inhibitory concentration (IC50) of DMBQ in different cancer cell lines, providing a measure of its potency.
Experimental Protocol: MTT Cytotoxicity Assay
-
Materials: Cancer cell line of interest, cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, this compound (DMBQ), dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), and a microplate reader.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of DMBQ in the cell culture medium from a stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the DMBQ dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of DMBQ relative to the vehicle control and determine the IC50 value.
-
Quantitative Data: Anticancer Activity of DMBQ
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available |
| PC3 | Prostate Cancer | Data Not Available |
Note: Specific IC50 values for DMBQ against a wide range of cancer cell lines are not yet comprehensively available in the public domain and represent an area for further research.
Regulation of Cellular Signaling: The AKT/mTOR Pathway
Recent studies have indicated that DMBQ can modulate key cellular signaling pathways, such as the AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Understanding how DMBQ interacts with this pathway is vital for elucidating its biological effects.
Application Note: The effect of DMBQ on the AKT/mTOR signaling pathway can be investigated using Western blot analysis to measure the phosphorylation status of key proteins in the pathway. This provides insights into the molecular mechanisms underlying DMBQ's biological activities.
Experimental Protocol: Western Blot Analysis of the AKT/mTOR Pathway
-
Materials: C2C12 myoblasts, differentiation medium, this compound (DMBQ), cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA assay), SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Culture C2C12 cells and differentiate them into myotubes.
-
Treat the differentiated myotubes with various concentrations of DMBQ for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathway Diagram: DMBQ and the AKT/mTOR Pathway
Application Notes and Protocols for Antimicrobial Assays of 2,6-Dimethoxy-1,4-Benzoquinone
Introduction
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring compound found in various plants and fermented wheat germ.[1][2] It has garnered significant interest within the scientific community due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of DMBQ against a range of pathogenic microorganisms. The methodologies described herein are fundamental for researchers in microbiology, natural product chemistry, and drug development.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Solid |
| Melting Point | 252 °C |
| Solubility | Soluble in DMSO |
Data sourced from PubChem CID 68262. [2]
Antimicrobial Activity of this compound
DMBQ has demonstrated inhibitory activity against a variety of microorganisms. Its efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), or by measuring the zone of inhibition in disk diffusion assays.
Summary of Antimicrobial Activity Data
| Microorganism | Assay Type | Concentration/Result | Reference |
| Staphylococcus aureus | Disk Diffusion | 21.6 ± 0.6 mm zone of inhibition | [3] |
| Staphylococcus aureus | Broth Microdilution (MIC) | 8 µg/mL | [5] |
| Streptococcus pyogenes | Not specified | Active | [6] |
| Bacillus subtilis | Not specified | Active | [7] |
| Escherichia coli | Not specified | Active | [7] |
| Salmonella typhi | Not specified | Active | [7] |
| Candida albicans | Not specified | Active | [7] |
| Saccharomyces cerevisiae | Not specified | Active | [7] |
| Trichophyton interdigitale | Not specified | Active | [7] |
| Microsporum gypseum | Not specified | Active | [7] |
| Penicillium chrysogenum | Not specified | Active | [7] |
| Aspergillus niger | Not specified | Active | [7] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of DMBQ using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Materials:
-
This compound (DMBQ)
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial strains of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator
Procedure:
-
Preparation of DMBQ Stock Solution: Dissolve DMBQ in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate growth medium.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done by visual comparison or by measuring the optical density at 625 nm.
-
Dilute the standardized inoculum in MHB to achieve the final desired cell concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the DMBQ stock solution to the first well of each row to be tested and mix.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (MHB with inoculum, no DMBQ) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of DMBQ at which no visible growth (turbidity) is observed.
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Materials:
-
DMBQ
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains of interest
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of DMBQ solution. The solvent should be allowed to evaporate completely.
-
Aseptically place the DMBQ-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent only.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8] This assay is a follow-up to the MIC assay.
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Tryptic Soy Agar or MHA)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing:
-
From each well that showed no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto a fresh agar plate.
-
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are visible on the control plate.
-
Determining MBC: The MBC is the lowest concentration of DMBQ that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8][9][10] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8][9]
Mechanism of Action
The precise antimicrobial signaling pathway of this compound is not yet fully elucidated. However, it is known that benzoquinones can act as both electrophiles and electron carriers.[6] Their antimicrobial potential may be related to their ability to induce oxidative stress, interfere with cellular respiration, and damage DNA.[11] Further research is required to delineate the specific molecular targets and signaling cascades involved in DMBQ's antimicrobial effects.
Conclusion
The protocols provided offer a standardized framework for assessing the antimicrobial properties of this compound. Consistent application of these methods will enable researchers to generate reliable and comparable data, contributing to a better understanding of the therapeutic potential of this natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Dissolving 2,6-dimethoxy-1,4-benzoquinone in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the solubilization of 2,6-dimethoxy-1,4-benzoquinone in dimethyl sulfoxide (DMSO). This compound is a naturally occurring phytochemical with a range of biological activities, including anti-cancer and anti-inflammatory effects.[1] Proper preparation of stock solutions is critical for accurate and reproducible results in downstream applications such as in vitro cell-based assays. This guide outlines the necessary materials, safety precautions, and a step-by-step procedure to achieve a clear, ready-to-use stock solution.
Compound and Solvent Data
A summary of the physical and chemical properties of this compound and its solubility in DMSO is presented below. It is recommended to always use the batch-specific molecular weight found on the product vial or Certificate of Analysis for calculations.[2]
| Parameter | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | DMBQ, 2,6-Dimethoxyquinone | [3] |
| CAS Number | 530-55-2 | [1] |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Yellow Crystalline Powder | [1][3] |
| Solubility in DMSO | 5.56 mg/mL (33.07 mM) | [1][2] |
Safety and Handling Precautions
This compound is considered a hazardous chemical. Adherence to standard laboratory safety procedures is mandatory.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[5] When handling the solid powder, use a dust mask (e.g., N95) and work in a well-ventilated area or a chemical fume hood.[5]
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[4] If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice.
-
Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Experimental Protocol: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a stock solution of this compound in DMSO. To enhance solubility, gentle heating and sonication may be required.[1][2] It is highly recommended to use a new, unopened container of anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce product solubility.[1]
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heat block set to 37°C or 60°C
Procedure:
-
Preparation: Allow the vial of this compound and the DMSO solvent to equilibrate to room temperature before opening.
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution, add 594.7 µL of DMSO to 1 mg of the compound (based on a MW of 168.15).[2]
-
Initial Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect for any remaining solid particles.
-
Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with the following steps:
-
Ultrasonication: Place the vial in an ultrasonic bath for 5-10 minutes to break up any aggregates.[1][2]
-
Warming: Gently warm the solution by placing the vial in a water bath or on a heat block at 37°C.[2] For concentrations up to 5.56 mg/mL, heating to 60°C may be necessary to achieve full dissolution.[1][2] Periodically vortex the vial during this process.
-
-
Final Inspection: Once the process is complete, the solution should be clear and free of any visible precipitate.
-
Storage:
-
To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.[1][6]
-
For short-term storage, solutions can be kept at -20°C for up to one month.[1][6]
-
For long-term storage, store the aliquots at -80°C for up to six months.[1][6]
-
Visual Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for dissolving this compound and a conceptual diagram of its application.
References
Application Notes and Protocols: 2,6-dimethoxy-1,4-benzoquinone (DMBQ) as a Haustorial Inducing Factor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring quinone that plays a critical role in the life cycle of many parasitic plants.[1][2] Originally isolated from sorghum root extracts, DMBQ is recognized as a potent haustorial inducing factor (HIF), initiating the development of the haustorium—a specialized invasive organ that connects the parasite to its host's vascular system to extract water and nutrients.[3][4][5] Due to its high activity across a wide range of parasitic species, including those from the genera Striga, Phtheirospermum, and Triphysaria, DMBQ has become an invaluable tool in studying the molecular mechanisms of plant parasitism.[2][6] Understanding the signaling cascade initiated by DMBQ is crucial for developing novel strategies to control parasitic weeds, which pose a significant threat to global agriculture.[7] These application notes provide a summary of quantitative data, detailed experimental protocols for haustorium induction, and a visualization of the DMBQ signaling pathway.
Data Presentation
Table 1: Effective Concentrations of DMBQ for Haustorium Induction in Various Parasitic Plants
| Parasitic Plant Species | Effective DMBQ Concentration Range (µM) | Optimal DMBQ Concentration (µM) | Observed Effect | Reference(s) |
| Phtheirospermum japonicum | 1 - 100 | 10 | Haustorium formation | [3][8] |
| Triphysaria versicolor | 1 - 100 | 10 - 100 | Haustorium formation | [9] |
| Striga hermonthica | 0.05 - 10 | 1 - 10 | Prehaustorium formation | [10][11] |
| Cistanche deserticola | 0.1 - 1000 | 10 | Haustorium-like structures | [12][13] |
| Phelipanche aegyptiaca | Not specified | Not specified | Relatively high haustorium induction activity | [14] |
Table 2: Comparison of Haustorial Inducing Activity of DMBQ and Other Phenolic Compounds in Striga hermonthica
| Compound | Concentration (µM) | Haustorium Induction Rate (%) | Reference(s) |
| DMBQ | 10 | ~80 | [11] |
| Syringic Acid (SyA) | 20 | ~60 | [11] |
| Acetosyringone (AS) | 50 | ~50 | [11] |
| Water (Control) | N/A | <10 | [11] |
Experimental Protocols
Protocol 1: In Vitro Haustorium Induction Assay in Phtheirospermum japonicum using DMBQ
This protocol is adapted from methodologies described for Phtheirospermum japonicum.[3][8]
Materials:
-
P. japonicum seeds
-
0.8% (w/v) agar plates
-
Sterile water
-
DMBQ stock solution (10 mM in DMSO)
-
Square petri plates (10 cm x 10 cm)
-
Surgical tape or Parafilm
-
Aluminum foil
-
Growth chamber (26°C, 16h light/8h dark)
-
Stereomicroscope
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize P. japonicum seeds using your preferred method.
-
Plate the sterilized seeds on 0.8% (w/v) water agar plates.
-
Incubate the plates in the dark at 25°C for 5-7 days to allow for germination.
-
-
Seedling Transfer:
-
Aseptically transfer 2-week-old P. japonicum seedlings to fresh square petri plates containing a suitable growth medium (e.g., 0.25x Hoagland nutrient media).
-
Arrange the seedlings vertically on the plate.
-
-
DMBQ Treatment:
-
Prepare a 10 µM DMBQ working solution by diluting the 10 mM stock solution in sterile water.
-
Add 1 ml of the 10 µM DMBQ solution directly onto the roots of the seedlings. For control plates, add 1 ml of sterile water with the corresponding concentration of DMSO.
-
Seal the plates with surgical tape or Parafilm.
-
-
Incubation:
-
Cover the root part of the plates with aluminum foil to keep them in the dark.
-
Place the plates horizontally in a growth chamber set at 26°C with a 16-hour light and 8-hour dark cycle.
-
-
Observation and Data Collection:
-
After 24 hours, observe the roots under a stereomicroscope.
-
Count the number of haustoria formed along the roots of each seedling. Haustoria are characterized by localized swelling and the proliferation of haustorial hairs.[3][8][9]
-
Calculate the average number of haustoria per plant for each treatment. It is important to only consider healthy, undamaged roots for analysis as injury can affect haustorium development.[8]
-
Protocol 2: Haustorium Induction Assay in Triphysaria species
This protocol is based on methods used for Triphysaria seedlings.[9][15]
Materials:
-
Triphysaria seeds
-
0.25x Hoagland nutrient media with 0.75% (w/v) sucrose and 0.75% (w/v) Phytagel
-
Square petri plates
-
DMBQ stock solution (e.g., 1 mM in water or DMSO)
-
Growth chamber (22°C, 16h light)
-
Dissecting microscope
Procedure:
-
Seed Germination and Seedling Growth:
-
Germinate Triphysaria seeds according to standard protocols.
-
Approximately one week after germination, aseptically transfer the seedlings to square petri plates containing 0.25x Hoagland nutrient media supplemented with sucrose and Phytagel.
-
Place 20-50 seedlings per plate.
-
-
Pre-Induction Incubation:
-
Place the plates vertically in a growth chamber at 22°C under a 16-hour light regimen for 3 days prior to induction.
-
-
Haustorium Induction:
-
Prepare DMBQ solutions at various concentrations (e.g., 1 µM to 100 µM) in sterile water.
-
Add 1 ml of the desired DMBQ solution directly on top of the root tips.
-
Keep the plates horizontally for 2 hours to allow the solution to be absorbed into the media.
-
-
Observation and Quantification:
-
After 24 hours, count the proportion of plants that have formed haustoria using a dissecting microscope.
-
Signaling Pathways and Visualizations
The induction of haustoria by DMBQ initiates a complex signaling cascade within the parasitic plant. The perception of DMBQ by receptor kinases on the root surface triggers a series of downstream events, ultimately leading to the morphological changes associated with haustorium development.
DMBQ-Induced Haustorium Development Signaling Pathway
The process begins with the perception of DMBQ by CARD1-like (CAnnot Respond to DMBQ1) receptor kinases located in the plasma membrane of the parasite's root cells.[5][6][7] This recognition event rapidly triggers an influx of calcium ions (Ca²⁺) into the cytosol, acting as a secondary messenger.[6][10] The increase in cytosolic Ca²⁺ activates a mitogen-activated protein kinase (MAPK) cascade.[4][6] These initial signaling events lead to the accumulation of reactive oxygen species (ROS) and the transcriptional upregulation of the YUCCA3 (YUC3) gene, which is a key enzyme in auxin biosynthesis.[6] The localized accumulation of auxin at the site of DMBQ perception is critical for the cell division and expansion that drives the formation of the prehaustorium.[2] Recent studies have also placed ROOT MERISTEM GROWTH FACTOR (RGF) signaling downstream of DMBQ and upstream of YUC3 activation, suggesting a role for these peptides as endogenous inducers of prehaustoria.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Haustorium Inducing Factors for Parasitic Orobanchaceae [frontiersin.org]
- 3. Haustorium Induction Assay of the Parasitic Plant Phtheirospermum japonicum [bio-protocol.org]
- 4. The peptide hormone PjCLE1 stimulates haustorium formation in the parasitic plant Phtheirospermum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 6. Neofunctionalized RGF pathways drive haustorial organogenesis in parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parasitic plants attack crops when defending themselves from microbes | RIKEN [riken.jp]
- 8. Haustorium Induction Assay of the Parasitic Plant Phtheirospermum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heritable Variation in Quinone-Induced Haustorium Development in the Parasitic Plant Triphysaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Phenolic signals for prehaustorium formation in Striga hermonthica [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening of Haustorium Induction Factors of Phelipanche aegyptiaca Pers. Based on Metabolome Analysis of Cucumis melo L. Root Exudates [mdpi.com]
- 15. Haustorium Induction Assay [bio-protocol.org]
Application Notes and Protocols for the Electrochemical Analysis of 2,6-dimethoxy-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical analysis of 2,6-dimethoxy-1,4-benzoquinone (DMBQ), a compound of interest in various fields, including cancer research.[1] The following sections detail the electrochemical behavior of DMBQ under different conditions and provide standardized protocols for its analysis using cyclic voltammetry (CV).
Electrochemical Behavior and Quantitative Data
The electrochemical reduction of this compound is a quasi-reversible process that is highly dependent on the pH of the supporting electrolyte.[2] The redox reaction generally involves a two-electron and two-proton transfer, converting the quinone to the corresponding hydroquinone.
The mid-peak potential (Emid,p) of DMBQ shifts with pH, and this relationship can be characterized by different slopes in various pH ranges, indicating changes in the proton-to-electron ratio of the overall reaction.[2]
Table 1: pH Dependence of Mid-Peak Potential for this compound
| pH Range | Slope (mV/pH) | Indicated Redox Process |
| 1.3 - 8.0 | ~60 | 2e⁻, 2H⁺ |
| 8.0 - 11.0 | ~32 | 2e⁻, 1H⁺ |
| > 11.0 | 0 | 2e⁻ |
| Data synthesized from multiple sources.[2] |
In alkaline solutions (pH > 10), DMBQ can undergo hydroxylation, leading to the formation of new redox-active species with different electrochemical signatures.[2][3] For instance, in a 0.1 M NaOH solution, the initial mid-peak potential of DMBQ at -0.45 V gradually diminishes, while a new peak pair emerges at -0.65 V over time.[2]
Experimental Protocols
This section provides a detailed protocol for the cyclic voltammetric analysis of this compound.
Protocol 1: Cyclic Voltammetry of this compound
1. Materials and Reagents:
-
This compound (DMBQ)
-
Supporting Electrolyte Buffers:
-
KCl-HCl (for strongly acidic pH)
-
Acetate buffer (for moderately acidic pH)
-
Phosphate buffer (for neutral and moderately alkaline pH)
-
NaOH solutions (for pH > 10)
-
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Voltammetric analyzer/potentiostat
-
Electrochemical cell
-
Nitrogen gas for deoxygenation
2. Preparation of Solutions:
-
Prepare a stock solution of DMBQ (e.g., 50 mM) in a suitable solvent.
-
Prepare a series of 0.1 M buffer solutions covering the desired pH range.[2]
-
For each experiment, prepare the electrolyte solution by adding the DMBQ stock solution to the chosen buffer to achieve the desired final concentration (e.g., 1 mM).
3. Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the DMBQ electrolyte solution.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes prior to the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat:
-
Scan rate (e.g., 30 mV/s).[2]
-
Potential window (e.g., from an initial potential where no reaction occurs, sweep to a potential sufficiently negative to reduce the quinone, and then reverse the scan back to the initial potential).
-
-
Run the cyclic voltammogram.
-
Record the anodic and cathodic peak potentials and currents.
4. Data Analysis:
-
Determine the mid-peak potential (Emid,p) by averaging the cathodic and anodic peak potentials.
-
Plot the mid-peak potential as a function of pH to determine the relationship and the number of protons involved in the redox reaction.
Visualizations
The following diagrams illustrate the electrochemical process and the experimental workflow.
Caption: Electrochemical reduction of this compound.
Caption: Experimental workflow for electrochemical analysis.
References
Troubleshooting & Optimization
2,6-dimethoxy-1,4-benzoquinone solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for 2,6-dimethoxy-1,4-benzoquinone (DMBQ).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of DMBQ?
Q2: What are the known stability issues with DMBQ in solution?
A2: DMBQ is known to be unstable in alkaline conditions. Exposure to alkaline pH can lead to structural transformations and degradation of the compound. It is more stable in neutral to acidic aqueous solutions. Stock solutions in DMSO are generally stable when stored properly.
Q3: How should I store DMBQ powder and its stock solutions?
A3: DMBQ powder should be stored in a dry, room-temperature environment.[3] For stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Troubleshooting Guide
Problem: I am having difficulty dissolving DMBQ in my desired solvent.
-
Question: Why is my DMBQ not dissolving completely?
-
Answer: This could be due to several factors, including the choice of solvent, the concentration you are trying to achieve, and the temperature. DMBQ has limited solubility in aqueous solutions and may require the use of organic co-solvents.
-
-
Question: What can I do to improve the solubility of DMBQ?
-
Answer:
-
Use a Co-solvent: For aqueous-based experiments, preparing a concentrated stock solution in a suitable organic solvent like DMSO is the most common approach.[4][5] This stock can then be diluted into your aqueous experimental medium.
-
Apply Gentle Heat: Warming the solution to 37°C or even up to 60°C can aid in the dissolution of DMBQ in DMSO.[5]
-
Use Sonication: An ultrasonic bath can be used to help break up particles and enhance dissolution.[5]
-
Check Solvent Quality: For DMSO stock solutions, it is crucial to use a new, anhydrous (hygroscopic) container of DMSO, as absorbed water can significantly impact the solubility of DMBQ.[4]
-
-
Problem: My DMBQ solution is precipitating after dilution.
-
Question: Why is my DMBQ precipitating out of the solution when I dilute my DMSO stock in an aqueous buffer?
-
Answer: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium where the compound has lower solubility. The sudden change in solvent polarity causes the compound to crash out of the solution.
-
-
Question: How can I prevent precipitation upon dilution?
-
Answer:
-
Use a Multi-Component Solvent System: For in vivo studies, a co-solvent system including DMSO, PEG300, and a surfactant like Tween-80 in saline can be used to maintain solubility.[4]
-
Optimize the Final Concentration: Ensure that the final concentration of DMBQ in your aqueous medium does not exceed its solubility limit in that specific buffer.
-
Gradual Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even mixing.
-
Prepare Freshly: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4]
-
-
Data Presentation
Table 1: Quantitative Solubility of this compound (DMBQ)
| Solvent | Solubility | Temperature | Notes |
| Water | 14.7 g/L | 20°C | Limited solubility. |
| Dimethyl Sulfoxide (DMSO) | 5.56 mg/mL (33.07 mM) | Not Specified | Soluble; can be enhanced with warming and sonication.[4][5] |
| Toluene | 0.5 g/10 mL | Not Specified | Soluble. |
Experimental Protocols
Protocol 1: Preparation of a DMBQ Stock Solution for In Vitro Cell Culture
Objective: To prepare a 10 mM stock solution of DMBQ in DMSO for use in cell-based assays.
Materials:
-
This compound (MW: 168.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out 1.6815 mg of DMBQ powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the DMBQ is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes, vortexing intermittently.[5]
-
Alternatively, or in addition to heating, sonicate the solution for 5-10 minutes.[5]
-
Once the DMBQ is completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]
Protocol 2: Preparation of a DMBQ Formulation for In Vivo Animal Studies
Objective: To prepare a clear, injectable solution of DMBQ for animal administration.
Materials:
-
DMBQ
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure: This protocol is adapted from a method that yields a clear solution of at least 0.56 mg/mL.[4]
-
Prepare a Concentrated DMSO Stock: First, prepare a stock solution of DMBQ in DMSO (e.g., 5.6 mg/mL) following the initial steps of Protocol 1.
-
Co-solvent Addition (example for a 1 mL final solution):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 5.6 mg/mL DMBQ in DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
-
-
Final Concentration: This will result in a final DMBQ concentration of 0.56 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: It is recommended to prepare this formulation fresh on the day of the experiment.[4]
Visualizations
Signaling Pathways
Caption: DMBQ inhibits the phosphorylation of AKT and p38 MAPK.
Experimental Workflow
References
Technical Support Center: Synthesis of 2,6-dimethoxy-1,4-benzoquinone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6-dimethoxy-1,4-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include aniline, which can be converted in a four-step process, or the corresponding hydroquinone (2,6-dimethoxyhydroquinone), which can be oxidized to the desired product.[1][2] Another approach involves the fermentative production from wheat germ using yeast.
Q2: What is a typical overall yield for the chemical synthesis of this compound?
A reported economic four-step synthesis starting from aniline achieves an overall yield of 68%.[2] This process involves the conversion of aniline to 1,3,5-tribromoaniline, followed by deamination, methoxylation, and oxidation.
Q3: Are there any biological methods for producing this compound?
Yes, fermentation of wheat germ with industrial bakery yeast has been shown to produce this compound. Optimization of fermentation conditions such as pH, temperature, and agitation rate can significantly increase the yield.[3][4]
Q4: What are some key analytical techniques to confirm the purity of synthesized this compound?
Purity can be determined using techniques such as silica gel thin-layer chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by measuring the melting point.[1][2][4] Spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry are used for structural confirmation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Aniline-based Synthesis | Incomplete bromination of aniline. | Ensure the correct stoichiometry of bromine is used and that the reaction goes to completion. Monitor the reaction progress using TLC. |
| Inefficient deamination of 1,3,5-tribromoaniline. | Optimize the reaction conditions for the deamination step, such as temperature and the choice of diazotizing agent. | |
| Poor methoxylation of 1,3,5-tribromobenzene. | Use a suitable methoxide source and ensure anhydrous conditions if required. The choice of solvent and reaction temperature is also critical. | |
| Incomplete oxidation of the hydroquinone intermediate. | Select an appropriate oxidizing agent (e.g., silver (I) oxide) and ensure it is added in the correct molar ratio.[1] Monitor the reaction to prevent over-oxidation or side product formation. | |
| Low Yield in Fermentation | Suboptimal fermentation parameters. | Optimize initial pH, fermentation temperature, and agitation rate. A study found optimal conditions to be an initial pH of 6, a temperature of 32°C, and an agitation rate of 80 rpm.[3] |
| Incorrect wheat germ particle size or yeast ratio. | Investigate the effect of varying wheat germ particle size and the ratio of yeast to wheat germ to maximize production.[4] | |
| Product Contamination/Impurity | Presence of starting materials or reaction intermediates. | Monitor the reaction completion using TLC or HPLC. Adjust reaction time and conditions accordingly. |
| Formation of side products. | Re-evaluate the reaction conditions, such as temperature and reagent addition rate, to minimize side reactions. | |
| Ineffective purification. | For purification, recrystallization from a suitable solvent like ethanol can be effective.[2] Silica gel thin-layer chromatography can be used to assess purity.[1] | |
| Difficulty in Product Isolation | Product solubility in the reaction mixture. | After the reaction, adjust the pH or use an appropriate extraction solvent to facilitate product isolation. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to break up emulsions during aqueous workup. |
Experimental Protocols
Four-Step Synthesis from Aniline
This protocol is based on an economic synthesis with a 68% overall yield.[2]
Step 1: Synthesis of 1,3,5-Tribromoaniline
-
Detailed parameters for this step are not fully available in the provided search results. Generally, this involves the electrophilic aromatic substitution of aniline with bromine.
Step 2: Deamination of 1,3,5-Tribromoaniline to 1,3,5-Tribromobenzene
-
This step typically involves diazotization of the amino group followed by reduction.
Step 3: Methoxylation of 1,3,5-Tribromobenzene to 1,3,5-Trimethoxybenzene
-
This nucleophilic aromatic substitution is carried out using a methoxide source.
Step 4: Oxidation to this compound
-
The final step involves the selective oxidation of 1,3,5-trimethoxybenzene to the target quinone.
Oxidation of 2,6-dimethoxyhydroquinone
This method prepares this compound by the oxidation of the corresponding hydroquinone.[1]
-
Reagents: 2,6-dimethoxyhydroquinone, Silver (I) oxide (Ag₂O).
-
Procedure: The hydroquinone is reacted with Ag₂O to yield the desired this compound. The specific solvent and reaction conditions should be optimized based on laboratory standards.
Data Presentation
Table 1: Comparison of Synthesis Parameters for Fermentative Production
| Parameter | Optimized Value | Reference |
| Initial pH | 6 | [3] |
| Fermentation Temperature | 32 °C | [3] |
| Agitation Rate | 80 rpm | [3] |
| Maximum Yield | 1.527 mg of 2,6-DMBQ per gram of FWGE | [3] |
Visualizations
Experimental Workflow for Aniline-Based Synthesis
Caption: Four-step synthesis of this compound from aniline.
Troubleshooting Logic for Low Yield
Caption: A logical approach to diagnosing and resolving low product yield.
References
Technical Support Center: Degradation Pathways of 2,6-dimethoxy-1,4-benzoquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of 2,6-dimethoxy-1,4-benzoquinone (DMBQ) degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (DMBQ)?
A1: DMBQ primarily degrades through two main pathways: abiotic and biotic.
-
Abiotic Degradation: This includes processes like hydroxylation in alkaline environments, leading to the formation of poly-hydroxyl-derivatives.[1][2][3] It can also undergo redox cycling, especially in the presence of reducing agents like ascorbate, which leads to the consumption of oxygen.[4]
-
Biotic Degradation: This involves microbial or enzymatic breakdown. While specific studies on DMBQ are limited, related benzoquinones are degraded by bacteria such as Pseudomonas putida[5]. Enzymes like laccases and peroxidases are also known to act on similar phenolic compounds, suggesting their potential role in DMBQ degradation.
Q2: What are the expected intermediate and final products of DMBQ degradation?
A2: The degradation products of DMBQ are pathway-dependent.
-
In alkaline conditions, hydroxylated benzoquinones are the primary intermediates.[1][2]
-
Electrochemical degradation of the parent compound, p-benzoquinone, which can serve as a model, results in the formation of carboxylic acids such as fumaric, succinic, oxalic, maleic, formic, and acetic acids, with the ultimate end products being CO2 and H2O.[6]
-
Microbial degradation of 1,4-benzoquinone can lead to complete mineralization.[5]
Q3: What factors can influence the rate of DMBQ degradation?
A3: Several factors can significantly impact the degradation rate of DMBQ:
-
pH: The pH of the medium is critical, especially for abiotic degradation. Alkaline conditions promote hydroxylation.[1][2][3] For electrochemical oxidation of p-benzoquinone, the initial pH is a significant factor.[6]
-
Presence of Reducing Agents: Compounds like ascorbate can induce cyclic redox transformation of DMBQ.[4]
-
Microbial or Enzyme Concentration: In biotic degradation, the concentration and type of microorganisms or enzymes will directly affect the degradation kinetics.
-
Temperature: As with most chemical and biological reactions, temperature can influence the rate of degradation.
-
Current Density (for electrochemical degradation): In electrochemical oxidation processes, the applied current density is a key parameter affecting degradation efficiency.[6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable DMBQ degradation in microbial culture | 1. Inappropriate microbial strain. 2. Non-optimal culture conditions (pH, temperature, aeration). 3. DMBQ concentration is toxic to the microorganisms. 4. Insufficient acclimation of the microbial culture to DMBQ. | 1. Screen different microbial strains known for degrading aromatic compounds. Pseudomonas putida has been shown to degrade 1,4-benzoquinone.[5] 2. Optimize culture conditions. The optimal pH for bacterial degradation of similar compounds is often between 6.0 and 8.0.[7] 3. Perform a toxicity assay to determine the inhibitory concentration of DMBQ. Start with lower concentrations. 4. Gradually increase the concentration of DMBQ in the culture medium to allow for adaptation. |
| Inconsistent results in enzymatic degradation assays | 1. Enzyme instability or inactivation. 2. Sub-optimal reaction conditions (pH, temperature). 3. Presence of inhibitors in the reaction mixture. | 1. Check the storage conditions and age of the enzyme. Run a standard activity assay to confirm enzyme functionality. 2. Determine the optimal pH and temperature for the specific enzyme being used. 3. Purify the DMBQ sample or use a buffer system that minimizes potential inhibition. |
| Difficulty in identifying degradation intermediates by HPLC | 1. Inappropriate mobile phase or gradient. 2. Low concentration of intermediates. 3. Co-elution of peaks. 4. Unstable intermediates. | 1. Optimize the HPLC method by trying different solvent compositions, gradients, and column types. 2. Concentrate the sample before injection. 3. Adjust the mobile phase composition or gradient to improve peak separation. Consider using a different column chemistry. 4. Analyze samples immediately after collection or use derivatization techniques to stabilize the intermediates. |
| Low efficiency in electrochemical degradation | 1. Sub-optimal pH or current density. 2. Electrode fouling. 3. Inappropriate electrode material. | 1. Optimize the initial pH and applied current density. For p-benzoquinone, a pH of 6.52 and a current density of 0.124 A/cm² were found to be optimal.[6] 2. Clean the electrode surface periodically. 3. Boron-doped diamond (BDD) anodes have shown high efficiency for the degradation of p-benzoquinone.[6] |
Quantitative Data Summary
Table 1: Electrochemical Degradation of p-Benzoquinone (as a model for DMBQ)
| Parameter | Optimal Value | Degradation Efficiency (%) | Reference |
| Initial pH | 6.52 | 97.32 (after 5h) | [6] |
| Current Density | 0.124 A/cm² | 97.32 (after 5h) | [6] |
| Initial pH | 7 | 99.3 (after 12h) | [8] |
| Current | 175 mA | 99.3 (after 12h) | [8] |
Table 2: Biodegradation of 1,4-Benzoquinone by Pseudomonas putida
| Parameter | Value | Unit | Reference |
| Maximum Specific Growth Rate | 0.94 | h⁻¹ | [5] |
| Maximum Biodegradation Rate (Batch) | 6.71 | mg L⁻¹ h⁻¹ | [5] |
| Maximum Biodegradation Rate (Continuous) | 246 | mg L⁻¹ h⁻¹ | [5] |
Experimental Protocols
Protocol 1: Microbial Degradation of DMBQ in Batch Culture
-
Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM suitable for the selected bacterial strain (e.g., Pseudomonas putida).
-
Inoculum Preparation: Grow the selected bacterial strain in a nutrient-rich medium until the late exponential phase. Harvest the cells by centrifugation and wash with sterile MSM.
-
Batch Reactor Setup: In sterile flasks, add a defined volume of MSM. Add DMBQ from a sterile stock solution to achieve the desired initial concentration.
-
Inoculation: Inoculate the flasks with the washed bacterial cells to a specific optical density (e.g., OD₆₀₀ = 0.1).
-
Incubation: Incubate the flasks on a shaker at the optimal temperature and shaking speed for the chosen strain.
-
Sampling: At regular time intervals, withdraw samples aseptically.
-
Analysis: Centrifuge the samples to remove bacterial cells. Analyze the supernatant for DMBQ concentration using HPLC. Monitor bacterial growth by measuring the optical density at 600 nm.
Protocol 2: Enzymatic Degradation of DMBQ using Laccase
-
Reaction Mixture Preparation: In a reaction vessel, prepare a buffer solution at the optimal pH for the laccase.
-
Substrate Addition: Add DMBQ from a stock solution to the desired final concentration.
-
Enzyme Addition: Initiate the reaction by adding a specific activity of laccase.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle stirring.
-
Sampling: At different time points, take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., by boiling or adding a strong acid/base, depending on the subsequent analysis).
-
Analysis: Analyze the concentration of remaining DMBQ and the formation of products using HPLC or UV-Vis spectrophotometry.
Protocol 3: Analysis of DMBQ by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Use a standard HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A common mobile phase for benzoquinone analysis is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio may need optimization.
-
Gradient Elution: A gradient elution program may be necessary to separate DMBQ from its degradation products.
-
Detection: Monitor the elution profile at the wavelength of maximum absorbance for DMBQ.
-
Quantification: Create a calibration curve using standard solutions of DMBQ of known concentrations to quantify the amount of DMBQ in the samples.
Visualizations
Caption: Overview of abiotic and biotic degradation pathways of this compound.
Caption: General experimental workflow for studying DMBQ degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fully reversible redox cycling of this compound induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation kinetics of 1,4-benzoquinone in batch and continuous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-Dimethoxy-1,4-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,6-dimethoxy-1,4-benzoquinone (DMBQ).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of DMBQ.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Yellow or brownish product turns dark green, brown, or black upon standing. | DMBQ is susceptible to degradation, potentially through polymerization or the formation of quinhydrone-type complexes, especially in the presence of light and impurities. | • Store purified DMBQ in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). • Protect from light by using an amber vial or wrapping the container in aluminum foil. • Store at low temperatures (-20°C for long-term storage) to minimize degradation.[1] |
| "Oiling out" during recrystallization (product separates as an oil instead of crystals). | • The melting point of the impure DMBQ is lower than the boiling point of the solvent.[2] • The solution is supersaturated to a high degree, or the cooling rate is too fast. • High concentration of impurities preventing crystal lattice formation.[2] | • Change the solvent: Try a solvent with a lower boiling point. If using a mixed solvent system, adjust the ratio to decrease the overall boiling point. • Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. • Seeding: Introduce a seed crystal of pure DMBQ to encourage crystallization. • Reduce concentration: Add a small amount of additional hot solvent to reduce the saturation level. • Pre-purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a silica plug before recrystallization. |
| Low recovery after recrystallization. | • The chosen solvent is too good at dissolving DMBQ, even at low temperatures. • Too much solvent was used. • Premature crystallization during hot filtration. | • Optimize solvent: Select a solvent in which DMBQ has high solubility at high temperatures and low solubility at low temperatures. Ethanol is a commonly used solvent.[3][4] • Use minimal solvent: Add just enough hot solvent to dissolve the crude product completely. • Preheat filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
| Difficulty in removing colored impurities by recrystallization. | Some degradation products or polymeric impurities may have similar solubility profiles to DMBQ in the chosen recrystallization solvent. | • Activated Carbon Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the product. • Column Chromatography: For stubborn impurities, column chromatography is a more effective purification method. |
| Streaking or poor separation during column chromatography. | • The column was not packed properly, leading to channeling. • The sample was not loaded correctly or was too dilute. • The chosen eluent system is not optimal. | • Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is often recommended. • Concentrated Loading: Dissolve the sample in a minimal amount of a polar solvent (like dichloromethane) and load it onto the column in a narrow band. • Solvent System Optimization: Use thin-layer chromatography (TLC) to determine the optimal eluent system that gives good separation between DMBQ and its impurities. A common starting point for quinones is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). |
| Product appears to be degrading on the silica gel column. | Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. | • Deactivate Silica Gel: Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, before packing the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation of the product. If synthesized from 1,3,5-trimethoxybenzene, incompletely oxidized starting material or over-oxidized byproducts could be present.[5] In alkaline conditions, hydroxylated derivatives of DMBQ can form.[6] Upon storage, degradation can lead to polymeric materials or quinhydrone complexes, which often appear as dark-colored contaminants.
Q2: Which purification method is best for obtaining high-purity DMBQ?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is a good first choice for removing small amounts of impurities and can provide high-purity material if the crude product is relatively clean. Ethanol is a commonly cited solvent.[3][4]
-
Column chromatography is more effective for separating complex mixtures or removing impurities with similar solubility to DMBQ.
-
Sublimation can be an excellent method for obtaining very pure DMBQ, as it separates the volatile product from non-volatile impurities.
Q3: What is a good starting solvent system for column chromatography of DMBQ?
A3: A good starting point for the column chromatography of moderately polar compounds like DMBQ on silica gel is a mixture of a non-polar and a polar solvent. You can start with a system of hexane/ethyl acetate or dichloromethane/ethyl acetate. The polarity can be gradually increased by increasing the proportion of the more polar solvent. For very polar impurities, adding a small percentage of methanol to the eluent may be necessary. It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q4: How can I prevent my purified DMBQ from turning dark over time?
A4: DMBQ is sensitive to light and air. To ensure its stability, store the purified compound in a dark, airtight container, preferably under an inert atmosphere like argon or nitrogen. For long-term storage, keeping it in a freezer at -20°C is recommended.[1][7]
Q5: My DMBQ has "oiled out" during recrystallization. Can I still salvage it?
A5: Yes. If your product has oiled out, you can try redissolving the oil by heating the solution and adding a small amount of additional solvent. Then, allow it to cool more slowly to encourage proper crystal formation. Seeding the solution with a previously obtained pure crystal of DMBQ can also be very effective. If these methods fail, you can recover the crude product by removing the solvent and attempting purification by a different method, such as column chromatography.[2]
Quantitative Data Summary
The following table provides a general comparison of common purification methods for compounds similar to DMBQ. Actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Notes |
| Recrystallization | >98% | 60-90% | Highly dependent on the initial purity of the crude product. Multiple recrystallizations can improve purity but will lower the overall yield. For a related quinone, a yield of 61-69% was reported after two recrystallizations.[4] |
| Column Chromatography | >99% | 50-85% | Very effective for removing a wide range of impurities. Yield can be lower due to losses on the column and the collection of mixed fractions. |
| Sublimation | >99.5% | 40-80% | Excellent for removing non-volatile and colored impurities. Yield depends on the volatility of the compound and the efficiency of the apparatus. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general procedure for the recrystallization of DMBQ.
-
Dissolution: In a fume hood, place the crude DMBQ in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the DMBQ is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography on Silica Gel
This protocol provides a general workflow for the purification of DMBQ using flash column chromatography.
-
Prepare the Column:
-
Select an appropriate size column and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude DMBQ in a minimal amount of a relatively polar solvent in which it is readily soluble (e.g., dichloromethane).
-
Carefully apply the concentrated sample solution to the top of the silica gel.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% dichloromethane or a hexane:ethyl acetate mixture).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the DMBQ.
-
Monitor the separation using thin-layer chromatography (TLC).
-
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure DMBQ. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified DMBQ.
Visualizations
Experimental Workflow for DMBQ Purification
Caption: General workflow for the purification of this compound.
DMBQ's Role in the AKT/mTOR Signaling Pathway
Caption: DMBQ promotes muscle hypertrophy via the AKT/mTOR signaling pathway.[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Formation of this compound by the action of nitrous acid of 1,2,3-trimethoxybenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. This compound, 530-55-2 [thegoodscentscompany.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of 2,6-dimethoxy-1,4-benzoquinone
Welcome to the technical support center for the analysis of 2,6-dimethoxy-1,4-benzoquinone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on interpreting the NMR spectra of this compound and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. You should expect to see two main signals: a singlet for the two equivalent methoxy (-OCH₃) groups and a singlet for the two equivalent vinylic protons on the quinone ring.
Q2: What are the expected ¹³C NMR chemical shifts for this compound?
The ¹³C NMR spectrum will show four distinct signals corresponding to the different carbon environments in the molecule: one for the carbonyl carbons, one for the carbons bearing the methoxy groups, one for the vinylic carbons, and one for the methoxy carbons.
Q3: Why do I only see singlets in the ¹H NMR spectrum? Shouldn't there be coupling between the ring protons?
The two protons on the quinone ring (at positions 3 and 5) are chemically and magnetically equivalent. Therefore, they do not couple with each other, resulting in a single signal (a singlet). Similarly, the six protons of the two methoxy groups are also equivalent, appearing as a single sharp singlet.
Q4: My sample is a yellow-orange solid. What is the best solvent for NMR analysis?
Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound. Other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the experimental requirements, such as temperature studies or if sample solubility in CDCl₃ is an issue.
Data Presentation: NMR Spectral Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled from various spectroscopic databases and literature sources.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Vinylic (H-3, H-5) | ~5.86 | Singlet | 2H |
| Methoxy (-OCH₃) | ~3.84 | Singlet | 6H |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| Carbonyl (C-1, C-4) | ~187.5 |
| Methoxy-substituted (C-2, C-6) | ~157.3 |
| Vinylic (C-3, C-5) | ~107.4 |
| Methoxy (-OCH₃) | ~56.5 |
Experimental Protocols
A detailed methodology for preparing a sample of this compound for NMR analysis is provided below. Following this protocol will help ensure the acquisition of high-quality spectra.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the solid. If the sample does not fully dissolve, you may gently warm the vial.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Insertion into Spectrometer: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a gauge before placing it in the NMR spectrometer.
Troubleshooting Guides
Encountering issues during your NMR experiments? This troubleshooting guide addresses common problems and provides potential solutions.
Issue 1: Broad or distorted peaks in the spectrum.
-
Possible Cause: Poor shimming of the magnetic field.
-
Solution: Re-shim the spectrometer. If the problem persists, the sample itself may be the issue.
-
-
Possible Cause: Presence of paramagnetic impurities.
-
Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination, passing the sample solution through a small plug of silica gel may help.
-
-
Possible Cause: Sample concentration is too high.
-
Solution: Dilute the sample with more deuterated solvent. High concentrations can lead to increased viscosity and peak broadening.
-
-
Possible Cause: Undissolved solid particles in the sample.
-
Solution: Re-filter the sample solution into a clean NMR tube.
-
Issue 2: Unexpected peaks in the spectrum.
-
Possible Cause: Solvent impurities.
-
Solution: Check the chemical shifts of common laboratory solvents and water to identify the impurity peaks. Using a fresh, high-purity deuterated solvent is recommended.
-
-
Possible Cause: Sample degradation. Quinones can be reactive under certain conditions.
-
Solution: Prepare a fresh sample and acquire the spectrum promptly. Store the compound in a cool, dark, and dry place.
-
-
Possible Cause: Presence of a related compound or impurity from the synthesis.
-
Solution: Re-purify the sample using an appropriate technique such as recrystallization or column chromatography.
-
Issue 3: Low signal-to-noise ratio.
-
Possible Cause: Insufficient sample concentration.
-
Solution: Increase the amount of sample dissolved in the solvent. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample is often necessary.
-
-
Possible Cause: Incorrect number of scans.
-
Solution: Increase the number of scans acquired. The signal-to-noise ratio increases with the square root of the number of scans.
-
Visualizations
The following diagrams illustrate the structure and a troubleshooting workflow to aid in the interpretation and resolution of common issues.
Caption: Molecular structure and NMR assignments for this compound.
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Validation & Comparative
A Comparative Guide to 2,6-Dimethoxy-1,4-Benzoquinone and Other Quinone Compounds for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 2,6-dimethoxy-1,4-benzoquinone (DMBQ) with other notable quinone compounds, including the synthetic antioxidant Idebenone, the endogenous antioxidant Coenzyme Q10, and the chemotherapeutic agent Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their chemical properties, biological activities, and mechanisms of action, supported by experimental data and detailed protocols.
Introduction to Quinone Compounds
Quinones are a class of organic compounds derived from aromatic compounds by conversion of an even number of -CH= groups into -C(=O)- groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione structure. Their diverse biological activities, ranging from antioxidant and anti-inflammatory to anticancer effects, have made them a focal point of extensive research. This guide specifically delves into the characteristics of this compound (DMBQ) in comparison to other well-known quinones to aid in the selection and application of these compounds in research and development.
Chemical and Physical Properties
A fundamental comparison of the key chemical and physical properties of DMBQ, Idebenone, Coenzyme Q10, and Doxorubicin is presented in Table 1. These properties influence their solubility, bioavailability, and ultimately their biological function.
| Property | This compound (DMBQ) | Idebenone | Coenzyme Q10 (Ubiquinone) | Doxorubicin |
| Molecular Formula | C₈H₈O₄[1] | C₁₉H₃₀O₅[2] | C₅₉H₉₀O₄[3] | C₂₇H₂₉NO₁₁ |
| Molecular Weight | 168.15 g/mol [1] | 338.44 g/mol | 863.34 g/mol [3] | 543.52 g/mol |
| Melting Point | 253-257 °C (decomposes)[4] | N/A | 49 °C | 205 °C (decomposes) |
| Solubility | Soluble in DMSO and other polar organic solvents.[4] | Poorly soluble in water. | Fat-soluble.[5] | Soluble in water, saline, and methanol. |
| Appearance | Pale solid or crystalline powder.[4] | Orange crystalline powder. | Orange crystalline powder. | Red-orange crystalline powder. |
Comparative Biological Activity
The following sections and tables summarize the comparative biological activities of the selected quinone compounds, focusing on their anticancer, antioxidant, and anti-inflammatory properties. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.
Anticancer Activity
Quinones are widely investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the induction of oxidative stress, inhibition of topoisomerase enzymes, and modulation of various signaling pathways.
Table 2: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (DMBQ) | HCT-116 (Colon Cancer) | 5.22 ± 2.41 | [6] |
| MCF-7 (Breast Cancer) | 7.46 ± 2.76 | [6] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 | [7] |
| MDA-MB-231 (Breast Cancer) | 0.69 | [8] | |
| A549 (Lung Cancer) | > 20 | [7] | |
| HeLa (Cervical Cancer) | 2.9 | [7] |
Note: IC50 values for Idebenone and Coenzyme Q10 in cancer cell lines are not as extensively reported as they are primarily studied for their antioxidant and neuroprotective effects.
Antioxidant Activity
The antioxidant properties of quinones are attributed to their ability to scavenge free radicals and modulate cellular redox states. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate radical scavenging activity, with a lower IC50 value indicating higher antioxidant potency.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µg/mL) | Reference |
| This compound (DMBQ) | 71.8 ± 4.4% inhibition at 100 µg/mL | [9] |
| Idebenone | Significantly higher than unloaded IB | [6][10] |
| Coenzyme Q10 | 52% inhibition at 50 µg/mL | [9] |
| Ascorbic Acid (Standard) | 94.3 ± 0.13% inhibition at 100 µg/mL | [9] |
Anti-inflammatory Activity
Several quinone compounds have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Table 4: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Assay | Effect | Reference |
| This compound (DMBQ) | LPS-induced NO production in macrophages | Reported anti-inflammatory effects | [11] |
| 1,4-Naphthoquinone (a related quinone) | LPS-induced TNF-α production in macrophages | Strong suppression | [12] |
| Hydroquinone (a related quinone) | IL-1β-induced PGE2 production | Inhibition | [13] |
Mechanisms of Action and Signaling Pathways
The biological effects of these quinones are mediated through various signaling pathways. DMBQ, for instance, has been shown to modulate the AKT/mTOR and p38 MAPK pathways.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. Facile Solvent-Free Preparation of Antioxidant Idebenone-Loaded Nanoparticles for Efficient Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 9. Antioxidant Effect of Coenzyme Q10 in the Prevention of Oxidative Stress in Arsenic-Treated CHO-K1 Cells and Possible Participation of Zinc as a Pro-Oxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Solvent-Free Preparation of Antioxidant Idebenone-Loaded Nanoparticles for Efficient Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Idebenone: When an antioxidant is not an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Efficacy of 2,6-dimethoxy-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial properties of 2,6-dimethoxy-1,4-benzoquinone (DMBQ), comparing its in vitro activity with two widely used antibiotics, Ciprofloxacin and Gentamicin. The information presented herein is curated from various scientific studies to offer a valuable resource for researchers exploring novel antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial efficacy of DMBQ has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of DMBQ, Ciprofloxacin, and Gentamicin against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus cereus. It is important to note that MIC values can vary between studies due to differences in bacterial strains, inoculum size, and testing methodology.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (DMBQ) against various bacteria.
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | KCTC1927 | 8 | [1] |
| Escherichia coli | KCTC2593 | >128 | [1] |
| Pseudomonas aeruginosa | - | Not Reported | - |
| Bacillus cereus | KCTC1014 | 32 | [1] |
| Salmonella typhimurium | KCTC2054 | 64 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against various bacteria.
| Bacterium | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant | 0.25 - 1 | [2][3][4][5] |
| Escherichia coli | Various Clinical Isolates | ≤0.06 - >8 | [6][7][8][9][10] |
| Pseudomonas aeruginosa | Various Clinical Isolates | 0.12 - 32 | [11][12][13][14][15] |
| Bacillus cereus | Food and Clinical Isolates | 0.125 - >4 | [16][17][18] |
Table 3: Minimum Inhibitory Concentration (MIC) of Gentamicin against various bacteria.
| Bacterium | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923, Clinical Isolates | 0.235 - 0.5 | [19][20][21] |
| Escherichia coli | Various Clinical Isolates | 1 - >512 | [22][23][24][25] |
| Pseudomonas aeruginosa | Clinical Isolates, PAO1 | 0.25 - 512 | [26][27][28][29][30] |
| Bacillus cereus | Food and Clinical Isolates | 0.19 - 1.5 | [31][32] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of antibacterial effects.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial activity. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent (DMBQ, Ciprofloxacin, or Gentamicin) is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.
Workflow for MIC determination.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Bacterial Culture: A logarithmic phase culture of the test bacterium is prepared.
-
Exposure to Antimicrobial Agent: The bacterial culture is exposed to the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are withdrawn at specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar plates.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time.
Workflow for Time-Kill Kinetic Assay.
Potential Mechanism of Action of Benzoquinones
While the precise signaling pathways affected by DMBQ are still under investigation, the antibacterial mechanism of benzoquinones is generally attributed to two primary actions: disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS).
-
Membrane Disruption: Benzoquinones, due to their lipophilic nature, can intercalate into the bacterial cell membrane, leading to a loss of structural integrity and function. This can result in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
-
Reactive Oxygen Species (ROS) Generation: Benzoquinones can participate in redox cycling, leading to the production of superoxide anions and other reactive oxygen species. This oxidative stress can damage vital cellular components, including DNA, proteins, and lipids, contributing to the bactericidal effect.
Proposed mechanism of antibacterial action for benzoquinones.
This guide serves as a foundational resource for understanding the antibacterial potential of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 5. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imminv.com [imminv.com]
- 15. sciresjournals.com [sciresjournals.com]
- 16. droracle.ai [droracle.ai]
- 17. Antimicrobial susceptibility and the in vitro postantibiotic effects of vancomycin and ciprofloxacin against Bacillus cereus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 20. academic.oup.com [academic.oup.com]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 24. researchgate.net [researchgate.net]
- 25. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains [mdpi.com]
- 28. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antibacterial activity of liposomal gentamicin against Pseudomonas aeruginosa: a time-kill study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa [ijp.iranpath.org]
- 31. researchgate.net [researchgate.net]
- 32. journals.asm.org [journals.asm.org]
A Comparative Guide to the Cytotoxicity of 2,6-dimethoxy-1,4-benzoquinone and Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of 2,6-dimethoxy-1,4-benzoquinone (DMBQ) and hydroquinone, focusing on their mechanisms of action and supported by experimental data.
Introduction
This compound (DMBQ) and hydroquinone are two compounds with significant biological activities, including cytotoxic effects that are of interest in cancer research and toxicology. DMBQ is a naturally occurring benzoquinone found in various plants and fermented wheat germ extract, and has shown potential as an antineoplastic agent. Hydroquinone, a major metabolite of benzene, is a well-known industrial chemical and skin-lightening agent with documented cytotoxic and carcinogenic potential. This guide aims to provide a comparative overview of their cytotoxic profiles to aid researchers in their studies.
Quantitative Cytotoxicity Data
The cytotoxic effects of DMBQ and hydroquinone have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits a biological process by 50%. The tables below summarize the reported IC50 values for both compounds. It is important to note that direct comparison is challenging as the data is derived from different studies using various cell lines and experimental conditions.
Table 1: IC50 Values for this compound (DMBQ) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM1.S | Multiple Myeloma | 1.1 | [1] |
| RPMI-8226 | Multiple Myeloma | 10.8 | [1] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | 12.3 (for DMNQ S-52, a derivative) | [2] |
| V79 | Chinese Hamster Lung Fibroblasts | Dose-dependent reduction in plating efficiency (10-80 µM) | [3] |
Table 2: IC50 Values for Hydroquinone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| A431 | Skin Squamous Cell Carcinoma | 23.3 | |
| SYF | Mouse Embryonic Fibroblasts | 37.5 |
Mechanisms of Cytotoxicity and Signaling Pathways
Both DMBQ and hydroquinone induce cytotoxicity through the induction of apoptosis, a form of programmed cell death. However, the specific signaling pathways they modulate may differ.
This compound (DMBQ)
The cytotoxic mechanism of DMBQ is believed to involve the induction of apoptosis through multiple pathways. While direct studies on DMBQ's apoptotic signaling in cancer cells are limited, research on its derivatives and related quinone compounds suggests the involvement of the mitogen-activated protein kinase (MAPK) pathway. Specifically, the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, coupled with the inhibition of extracellular signal-regulated kinase (ERK), appears to be a crucial step. This signaling cascade ultimately leads to the activation of caspases, the executioners of apoptosis.
References
Comparative Analysis of 2,6-Dimethoxy-1,4-Benzoquinone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ) and its derivatives. This analysis is supported by experimental data on their cytotoxic and antioxidant properties, along with detailed experimental protocols and an exploration of their mechanisms of action.
Introduction
This compound is a naturally occurring compound found in various plants and fermented wheat germ, exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This guide offers a comparative analysis of these derivatives to aid in the selection and development of promising drug candidates.
Cytotoxicity of this compound and its Derivatives
The cytotoxic effects of 2,6-DMBQ and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | V79 (Chinese Hamster Lung Fibroblasts) | 10 - 80 | [1] |
| 2-Amino-1,4-naphthoquinone-benzamide derivatives (e.g., 5e, 5l) | MDA-MB-231 (Breast Cancer) | 0.4 | [2] |
| 2-Amino-1,4-naphthoquinone-benzamide derivatives (general) | SUIT-2 (Pancreatic Cancer) | Less potent than cisplatin | [2] |
| 2-Amino-1,4-naphthoquinone-benzamide derivatives (most) | HT-29 (Colon Cancer) | More potent than cisplatin | [2] |
| 2-amino-1,4-naphthoquinone derivative (5i) | A549 (Lung Cancer) | 6.15 | [3] |
| Polymethoxy Substituted 1,4-Naphthoquinones | Ehrlich Ascites Carcinoma | Low µM range | [4] |
| 2-chloro-3-(3′-deoxythymidine)-1,4-naphtoquinone (6) | A-253 (Salivary Gland Adenocarcinoma) | 4.77 | [5] |
| 2-chloro-3-(3′-azido-3′-deoxythymidine)-1,4-naphtoquinone (5) | SCC-25 (Squamous Cell Carcinoma) | 6.15 | [5] |
| 6-Substituted 1,4-Naphthoquinone Oxime Derivatives (8c, 8d, 8e, 12a, 12b) | Various Cancer Cell Lines | Comparable to 5-Fu | [6] |
Antioxidant Activity of this compound and its Derivatives
The antioxidant potential of 2,6-DMBQ derivatives is a significant aspect of their biological profile. This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, among others. Hydroxylated derivatives of this compound have been shown to be stronger radical scavengers compared to the parent compound.[7][8] In a study on low molecular weight 1,4-benzoquinone derivatives, 2,6-disubstituted derivatives exhibited peroxyl radical scavenging activity comparable to the standard antioxidant Trolox.[9][10][11]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
MTT Assay Workflow
Antioxidant Assay (DPPH Radical Scavenging Assay)
The DPPH assay is a common and straightforward method for determining the radical scavenging activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14][15][16][17]
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.[15]
-
Sample Preparation: Prepare various dilutions of the test compounds and a positive control (e.g., ascorbic acid).[15]
-
Reaction: Mix the sample solutions with the DPPH working solution.[15]
-
Incubation: Incubate the reaction mixtures in the dark for a set time (e.g., 30 minutes).[15][16]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[14][16]
-
Calculation: Calculate the percentage of scavenging activity.
DPPH Assay Workflow
Signaling Pathways and Mechanism of Action
The biological effects of this compound and its derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug design.
Anticancer Mechanism: Many quinone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades.[18][19]
Key signaling pathways implicated in the anticancer activity of quinone derivatives include:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is often activated by ROS and plays a role in apoptosis induction.[18][20]
-
Akt/mTOR Pathway: 2,6-DMBQ has been shown to regulate the AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.[21]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important target in cancer therapy, and its modulation by quinone derivatives can lead to apoptosis.[18]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is involved in inflammation and cell survival, and its inhibition by quinone derivatives can contribute to their anticancer effects.[18]
Some 2-amino-1,4-naphthoquinone derivatives have also been found to induce autophagy, a cellular process of self-degradation, as a mechanism of cell death in cancer cells.[3]
Anticancer Signaling Pathways
Conclusion
This comparative analysis highlights the significant potential of this compound and its derivatives as a scaffold for the development of novel therapeutic agents. The presented data on their cytotoxicity and antioxidant activity, along with detailed experimental protocols and insights into their mechanisms of action, provide a valuable resource for researchers in the field of drug discovery and development. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hybrids of 1,4-Naphthoquinone with Thymidine Derivatives: Synthesis, Anticancer Activity, and Molecular Docking Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. marinebiology.pt [marinebiology.pt]
- 17. google.com [google.com]
- 18. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-dimethoxy-1,4-benzoquinone (DMBQ): In Vitro vs. In Vivo Efficacy in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of 2,6-dimethoxy-1,4-benzoquinone (DMBQ), a naturally occurring benzoquinone with demonstrated anti-cancer, anti-inflammatory, and antimicrobial properties. This analysis is supported by experimental data to aid in the evaluation of its therapeutic potential.
In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines
For comparison, the IC50 values for doxorubicin and cisplatin, two widely used chemotherapy drugs, are presented in the table below for several common cancer cell lines. It is important to note that IC50 values can vary significantly between different studies and experimental conditions.[2][3][4]
| Cell Line | Drug | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |
| A549 (Lung Carcinoma) | Doxorubicin | > 20[2] | 0.4[5] | - |
| Cisplatin | 16.48[6] | - | - | |
| HCT116 (Colon Carcinoma) | Doxorubicin | - | - | - |
| Cisplatin | - | - | - | |
| MCF-7 (Breast Adenocarcinoma) | Doxorubicin | 2.50[2] | 1.25[2] | - |
| Cisplatin | - | - | - |
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Doxorubicin and Cisplatin. This table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin and cisplatin against A549, HCT116, and MCF-7 cancer cell lines at different time points, as reported in various studies. These values provide a benchmark for evaluating the potency of novel compounds like DMBQ.
In Vivo Efficacy: Anti-tumor Activity in Xenograft Models
The in vivo anti-tumor potential of quinone derivatives has been demonstrated in animal models. While specific in vivo efficacy data for DMBQ in tumor xenograft models is limited in the provided search results, a study on a structurally related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), provides valuable insight. In a solid human liver cancer SMMC-7721 xenograft model, administration of DMC at a dose of 150 mg/kg resulted in a significant reduction in average tumor weight from 1.42 g in the control group to 0.59 g in the treated group.[7] Another study on a different quinone derivative in a rat C6 glioma xenograft model also showed a significant reduction in mean tumor volumes with treatment.
These findings suggest that benzoquinone and its derivatives possess in vivo anti-tumor activity, warranting further investigation into the specific efficacy of DMBQ in various cancer models.
Mechanistic Insights: Signaling Pathways of DMBQ
DMBQ is known to exert its biological effects through the modulation of key cellular signaling pathways, primarily the AKT/mTOR and apoptosis pathways.
AKT/mTOR Signaling Pathway
Research has shown that DMBQ suppresses non-small cell lung cancer (NSCLC) cell growth and migration by inhibiting the phosphorylation of AKT and p38 MAPK. The AKT/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. By inhibiting this pathway, DMBQ can effectively halt the progression of cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 2,6-Dimethoxy-1,4-Benzoquinone's Enzyme Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2,6-dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring compound found in various plants and fermented wheat germ, exhibiting a range of biological activities including anti-inflammatory, anti-cancer, and anti-adipogenic effects. Its therapeutic potential is linked to its ability to modulate key signaling pathways, often through the inhibition of specific enzymes. This guide provides a comparative assessment of DMBQ's enzyme inhibition specificity, presenting available experimental data and detailed methodologies to aid in its evaluation as a potential therapeutic agent.
Quantitative Analysis of Enzyme Inhibition
To ascertain the specificity of an inhibitor, it is crucial to compare its inhibitory potency against a range of different enzymes. The following table summarizes the available quantitative data for this compound (DMBQ) and its close structural analogs against several key enzymes. It is important to note that direct inhibitory data for DMBQ against many of these targets is still emerging, and some of the presented data pertains to related benzoquinone derivatives to provide a comparative context.
| Enzyme Target | Compound | Inhibition Constant (K_i) | IC₅₀ | Inhibition Type | Source |
| Urease (Jack Bean) | 2,5-Dimethyl-1,4-benzoquinone | K_i = 0.42 mM, K_i* = 1.2 x 10⁻³ mM | - | Slow-binding | [1] |
| Urease (Jack Bean) | 1,4-Benzoquinone | K_i = 0.031 mM, K_i* = 4.5 x 10⁻⁵ mM | - | Slow-binding | [1] |
| Acetylcholinesterase (AChE) | 2,6-Dimethyl-1,4-benzoquinone | K_I = 54 ± 0.007 nM | - | Not specified | [2] |
| mTOR | This compound | Not Determined | Not Determined | Implied direct inhibitor | [3] |
| AKT | This compound | Not Determined | Not Determined | Affects phosphorylation | [4][5] |
| p38 MAPK | This compound | Not Determined | Not Determined | Affects phosphorylation | [5] |
Note: The inhibition of mTOR, AKT, and p38 MAPK by DMBQ has been inferred from cellular studies observing a decrease in the phosphorylation of these kinases or their downstream targets. Direct in vitro kinase assays with purified enzymes are needed to determine the precise IC₅₀ or K_i values and the mode of inhibition.
Signaling Pathways and Experimental Workflows
To visualize the interactions of DMBQ with cellular signaling pathways and the general workflow of enzyme inhibition assays, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols can be adapted to assess the inhibitory activity of DMBQ and other compounds.
Urease Inhibition Assay (Berthelot Method)
This protocol is adapted from the method used to study the inhibition of jack bean urease by benzoquinone derivatives.[1][2][6]
a. Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Phenol reagent (Phenol, Sodium Nitroprusside)
-
Alkaline hypochlorite solution
-
This compound (DMBQ)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare a stock solution of DMBQ in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urease solution
-
Varying concentrations of DMBQ solution (or solvent control).
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea substrate to each well.
-
Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkaline hypochlorite solution.
-
Incubate for color development (e.g., 30 minutes) at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of urease inhibition for each DMBQ concentration compared to the control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For determining the inhibition constant (K_i), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using appropriate models (e.g., Lineweaver-Burk or Dixon plots).
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used method for screening AChE inhibitors.[7][8][9]
a. Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (DMBQ)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare a stock solution of DMBQ in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
AChE solution
-
Varying concentrations of DMBQ solution (or solvent control).
-
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of AChE inhibition for each DMBQ concentration.
-
Calculate the IC₅₀ value and perform kinetic studies as described for the urease assay to determine the K_i and the mechanism of inhibition.
In Vitro Kinase Assay (General Protocol for mTOR, AKT, p38 MAPK)
This general protocol can be adapted for assessing the direct inhibition of purified kinases by DMBQ. Specific substrates and assay conditions will vary depending on the kinase.[10][11][12]
a. Materials:
-
Purified recombinant kinase (e.g., mTOR, AKT1, p38α)
-
Specific peptide or protein substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
This compound (DMBQ)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
96-well or 384-well plate
-
Plate reader (luminescence or fluorescence, depending on the detection method)
b. Procedure:
-
Prepare a stock solution of DMBQ in DMSO.
-
In a suitable assay plate, add the following:
-
Kinase assay buffer
-
Purified kinase
-
Varying concentrations of DMBQ (or DMSO control).
-
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions. This will generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of phosphorylated substrate or ADP produced.
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each DMBQ concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
BACE1 Inhibition Assay (FRET-based)
Fluorescence Resonance Energy Transfer (FRET) assays are commonly used for screening BACE1 inhibitors.[13][14][15]
a. Materials:
-
Recombinant human BACE1 enzyme
-
FRET-based BACE1 substrate (a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
This compound (DMBQ)
-
Black 96-well or 384-well plate
-
Fluorescence plate reader
b. Procedure:
-
Prepare a stock solution of DMBQ in DMSO.
-
In a black microplate, add the following to each well:
-
Assay buffer
-
Varying concentrations of DMBQ solution (or solvent control).
-
-
Add the BACE1 enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore in kinetic mode. As BACE1 cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal increase.
-
Determine the percentage of BACE1 inhibition for each DMBQ concentration.
-
Calculate the IC₅₀ value and conduct further kinetic experiments to determine the K_i and inhibition mechanism.
Conclusion
The available data suggests that this compound and its analogs possess inhibitory activity against certain enzymes, notably urease and potentially kinases within the AKT/mTOR and p38 MAPK signaling pathways. However, a comprehensive assessment of DMBQ's specificity is currently limited by the lack of direct, quantitative inhibitory data against a broad panel of enzymes. The provided experimental protocols offer a framework for researchers to conduct in-depth in vitro studies to elucidate the specific molecular targets of DMBQ, determine its inhibitory constants, and ultimately clarify its selectivity profile. Such information is critical for advancing the development of DMBQ as a targeted therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of urease by 1,4-benzoquinone: chemistry at the protein surface - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2,6-Dimethoxy-1,4-Benzoquinone: An Essential Guide for Laboratory Professionals
Effective management and disposal of 2,6-Dimethoxy-1,4-Benzoquinone are critical for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. The following information synthesizes key safety data and outlines a recommended chemical neutralization protocol for laboratory-scale waste.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation. Ingestion of this compound is also harmful. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362+P364 | |
| Eye Irritation | Causes serious eye irritation.[1] | P280, P305+P351+P338, P337+P313 | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | P261, P271, P304+P340, P312, P403+P233 | |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264, P270, P301+P312, P330 | |
| Aquatic Hazard | Harmful to aquatic life.[2] | None | P273 |
Disposal Plan: Primary and Secondary Procedures
The primary and highly recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1][2] All waste materials, including the chemical in its pure form, contaminated labware, and personal protective equipment, should be collected in clearly labeled, sealed containers. It is imperative to consult and adhere to all local, state, and federal regulations concerning hazardous waste disposal.
For laboratories that generate small quantities of waste containing this compound, a secondary disposal procedure involving chemical neutralization through reduction can be employed prior to collection by a waste disposal service. This process converts the quinone into the less reactive 2,6-dimethoxyhydroquinone.
Experimental Protocol: Chemical Reduction of this compound
This protocol details the laboratory-scale reduction of this compound to 2,6-dimethoxyhydroquinone using sodium dithionite. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
Materials:
-
This compound waste
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
-
A suitable organic solvent in which the quinone is soluble (e.g., Tetrahydrofuran (THF) or Methanol)
-
Reaction flask
-
Stir plate and stir bar
-
Beakers
-
Graduated cylinders
-
pH paper or pH meter
-
Waste container labeled for neutralized hydroquinone waste
Procedure:
-
Preparation of the Quinone Solution:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of a suitable organic solvent (e.g., THF or Methanol) in the reaction flask.
-
-
Preparation of the Reducing Agent Solution:
-
In a separate beaker, prepare a saturated aqueous solution of sodium dithionite. This can be achieved by adding sodium dithionite to deionized water with stirring until no more solid dissolves. A slight excess of solid is acceptable.
-
-
Reduction Reaction:
-
Place the reaction flask containing the quinone solution on a stir plate and begin stirring.
-
Slowly add the aqueous sodium dithionite solution to the stirring quinone solution. The characteristic yellow/orange color of the quinone should fade as it is reduced to the colorless hydroquinone.
-
Continue adding the sodium dithionite solution until the color of the reaction mixture no longer changes, indicating the completion of the reduction.
-
Allow the reaction to stir for an additional 30 minutes at room temperature to ensure complete conversion.
-
-
Neutralization and Waste Collection:
-
Check the pH of the resulting solution. If it is acidic, neutralize it with a dilute solution of sodium bicarbonate until the pH is between 6 and 8.
-
Transfer the neutralized reaction mixture to a clearly labeled hazardous waste container. The label should indicate "Neutralized 2,6-dimethoxyhydroquinone solution" along with the solvents used.
-
-
Final Disposal:
-
The container with the neutralized hydroquinone solution should be sealed and stored in a designated satellite accumulation area for hazardous waste.
-
Arrange for pickup and final disposal by a licensed environmental waste management company.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
